molecular formula C13H9Cl2NO2 B427593 N-(2,4-dichlorophenyl)-2-hydroxybenzamide CAS No. 37183-28-1

N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Katalognummer: B427593
CAS-Nummer: 37183-28-1
Molekulargewicht: 282.12g/mol
InChI-Schlüssel: GFUKRQFBTHGSIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2,4-Dichlorophenyl)-2-hydroxybenzamide is a benzamide derivative of significant interest in chemical and pharmaceutical research. This compound serves as a valuable precursor for synthesizing more complex chemical structures, including chiral benzoxazepines, and has potential for forming complexes with various metals . Computational studies have been performed to analyze its molecular structure, vibrational wavenumbers, and geometrical parameters, with calculated values showing strong agreement with experimental X-ray diffraction data, confirming a stable and well-characterized structure . The first hyperpolarizability of N-(2,4-Dichlorophenyl)-2-hydroxybenzamide has also been calculated, identifying it as an attractive object for future studies in non-linear optics . Benzamide derivatives, as a class, are renowned for exhibiting a wide spectrum of biological properties. Literature indicates that these compounds can demonstrate anthelmintic, antifungal, and antibacterial activities . For research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and use adequate ventilation to minimize dust generation and accumulation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUKRQFBTHGSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877374
Record name 2',4'-DICL SALICYLANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37183-28-1
Record name 2',4'-DICL SALICYLANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',4'-dichlorosalicylanilide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 2',4'-Dichlorosalicylanilide , designed for researchers and drug development professionals.[1]

Chemical Structure, Synthesis, and Pharmacological Properties

Executive Summary

2',4'-Dichlorosalicylanilide (DCSA) is a halogenated salicylanilide derivative characterized by a lipophilic benzamide core.[1] Structurally, it consists of a salicylic acid moiety amide-linked to a 2,4-dichloroaniline ring.[1] Like its structural analogs (e.g., Niclosamide, Oxyclozanide), DCSA functions primarily as a protonophore—a mitochondrial uncoupler that dissipates the proton motive force (PMF) across the inner mitochondrial membrane. This mechanism underpins its broad-spectrum biological activity, including anthelmintic, antibacterial (specifically Gram-positive), and potential antineoplastic effects.[1] This guide details its physicochemical profile, validated synthetic protocols, and mechanism of action.

Chemical Identity & Physicochemical Profile

The physicochemical behavior of DCSA is dominated by the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl. This "pseudo-ring" formation significantly increases lipophilicity (LogP) and membrane permeability, facilitating its role as a proton shuttle.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-Hydroxy-N-(2,4-dichlorophenyl)benzamide
Common Name 2',4'-Dichlorosalicylanilide
Molecular Formula C₁₃H₉Cl₂NO₂
Molecular Weight 282.12 g/mol
Structural Class Halogenated Salicylanilide
Key Functional Groups Phenol (acidic), Amide (linker), Aryl Chlorides (lipophilic/EWG)
Structural Visualization

The following diagram illustrates the chemical structure and the critical intramolecular hydrogen bond that governs its stability and pKa.

DCSA_Structure Salicylic Salicylic Acid Moiety (Proton Donor) Amide Amide Linker (-CONH-) Salicylic->Amide C-N Bond HBond Intramolecular H-Bond (OH ... O=C) Salicylic->HBond Stabilization Aniline 2,4-Dichloroaniline Ring (Lipophilic Tail) Amide->Aniline N-C Bond HBond->Amide

Caption: Structural connectivity of 2',4'-Dichlorosalicylanilide highlighting the pseudo-ring formation via hydrogen bonding.[1]

Physicochemical Properties (Predicted/Analog-Based)
  • pKa (Phenolic OH): ~6.5 – 7.[2]5. The electron-withdrawing chlorine atoms on the aniline ring exert a long-range inductive effect, slightly increasing the acidity of the phenol compared to unsubstituted salicylanilide (pKa ~8).[1]

  • LogP: ~4.2 – 4.8. Highly lipophilic, ensuring rapid partition into lipid bilayers.

  • Solubility:

    • Water:[1][3] Insoluble (< 1 mg/L).

    • Organic Solvents: Soluble in DMSO, Ethanol, Acetone, and Chlorobenzene.

Synthetic Methodology

The synthesis of 2',4'-dichlorosalicylanilide is most efficiently achieved via the Schotten-Baumann condensation or a direct Acyl Chloride activation method.[1] The protocol below utilizes the Thionyl Chloride (


) activation pathway, which offers higher yields and easier purification than direct thermal dehydration.
Reaction Scheme



[1]
Step-by-Step Protocol

Safety Note: Thionyl chloride is corrosive and releases toxic gases.[1] Perform all steps in a fume hood.

Phase A: Activation (Synthesis of Salicyloyl Chloride)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl₂), and a dropping funnel. Flush with Nitrogen (

    
    ).
    
  • Reagents: Suspend Salicylic Acid (13.8 g, 0.1 mol) in anhydrous Toluene (100 mL) .

  • Addition: Add Thionyl Chloride (14.3 g, 0.12 mol) dropwise over 20 minutes.

  • Reaction: Heat the mixture to reflux (110°C) for 2–3 hours until gas evolution (

    
    ) ceases and the solution becomes clear.
    
  • Isolation: Remove excess

    
     and toluene under reduced pressure (rotary evaporator) to yield crude salicyloyl chloride as an oil.[4] Do not purify further; use immediately.[1]
    
Phase B: Coupling (Amidation)[1]
  • Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM, 50 mL) .

  • Amine Solution: In a separate flask, dissolve 2,4-Dichloroaniline (16.2 g, 0.1 mol) and Triethylamine (11.1 g, 0.11 mol) in DCM (50 mL) .

  • Coupling: Cool the amine solution to 0°C in an ice bath. Add the acid chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 × 50 mL) to remove unreacted amine.

    • Wash with saturated

      
       (2 × 50 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white/off-white needles.

Synthesis_Workflow Start Start: Salicylic Acid Activation Activation: Reflux with SOCl2 (Toluene, 110°C) Start->Activation Intermediate Intermediate: Salicyloyl Chloride Activation->Intermediate - SO2, - HCl Coupling Coupling: Add 2,4-Dichloroaniline (+ Et3N, DCM, 0°C) Intermediate->Coupling Workup Workup: Acid/Base Wash Recrystallize (EtOH) Coupling->Workup Product Product: 2',4'-Dichlorosalicylanilide Workup->Product

Caption: Synthetic workflow for 2',4'-dichlorosalicylanilide via acid chloride activation.

Mechanism of Action: Mitochondrial Uncoupling

The primary pharmacological mode of action for DCSA is oxidative phosphorylation uncoupling . It acts as a protonophore, disrupting the electrochemical gradient (


) required for ATP synthesis.
The Proton Shuttle Cycle
  • Intermembrane Space (Acidic, High

    
    ):  The neutral, protonated form of DCSA (Ph-OH) is lipophilic. It diffuses passively across the outer mitochondrial membrane and into the inner mitochondrial membrane (IMM).
    
  • Matrix Side (Basic, Low

    
    ):  Upon reaching the matrix interface, the phenolic proton dissociates due to the higher pH.
    
  • Anion Return: The resulting phenolate anion (

    
    ) is charge-delocalized (stabilized by the amide and chlorines) and retains enough lipophilicity to diffuse back across the IMM to the intermembrane space, driven by the electrical potential gradient (positive outside).[1]
    
  • Result: The cycle repeats, effectively short-circuiting the proton gradient created by the Electron Transport Chain (ETC), releasing energy as heat rather than storing it as ATP.

Uncoupling_Mechanism cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Matrix (Low H+) H_IMS H+ DCSA_H DCSA-H (Neutral) H_IMS->DCSA_H Protonation DCSA_Anion DCSA(-) (Anion) DCSA_H->DCSA_Anion Releases H+ in Matrix Diffusion1 Passive Diffusion Diffusion2 Electrophoretic Return DCSA_Anion->DCSA_H Returns to IMS (Charge driven) H_Matrix H+ DCSA_Anion->H_Matrix Dissociation

Caption: Protonophore cycle of DCSA across the Inner Mitochondrial Membrane.

Biological Applications & Pharmacology

The uncoupling capability of DCSA translates into specific biological effects, primarily targeting organisms dependent on oxidative phosphorylation.

Antimicrobial Activity[6][7]
  • Target: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).[1]

  • Mechanism: Bacteria cannot maintain pH homeostasis or generate ATP in the presence of the uncoupler. Gram-negative bacteria are generally resistant due to the impermeability of the outer lipopolysaccharide membrane to hydrophobic molecules like DCSA.[1]

  • Efficacy: Salicylanilides often exhibit Minimum Inhibitory Concentrations (MIC) in the range of 1–10 µg/mL against susceptible strains.

Anthelmintic Activity[6]
  • Target: Cestodes (Tapeworms) and Trematodes (Flukes).

  • Mechanism: Parasites rely heavily on anaerobic phosphorylation pathways (e.g., fumarate reductase). DCSA uncouples these pathways, leading to parasite immobilization and death.

Toxicology & Safety
  • Mammalian Toxicity: While effective against parasites, salicylanilides have a narrow therapeutic index in mammals. Uncoupling in mammalian mitochondria can lead to hyperthermia, metabolic acidosis, and respiratory distress.

  • Environmental: DCSA is toxic to aquatic life (fish and invertebrates) due to high gill permeability.

Analytical Characterization

To validate the synthesis of 2',4'-dichlorosalicylanilide, the following analytical signatures should be observed:

MethodExpected Signature
IR Spectroscopy 3300 cm⁻¹ : Amide N-H stretch.1650 cm⁻¹ : Amide C=O stretch (shifted lower due to H-bonding).~3200 cm⁻¹ : Broad Phenolic O-H.[1]
¹H NMR (DMSO-d₆) δ ~11-12 ppm : Singlet (Phenolic OH, deshielded by H-bond).δ ~10.5 ppm : Singlet (Amide NH).δ 6.8 - 8.0 ppm : Aromatic protons (Multiplets, integration for 7H).[1]
Mass Spectrometry m/z 281/283/285 : Molecular ion peak

or

.[1] Characteristic chlorine isotope pattern (9:6:1 for Cl₂).

References

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213–218.

  • Waisser, K., et al. (2003). "Salicylanilides: A New Group of Active Uncouplers of Oxidative Phosphorylation." Folia Microbiologica.
  • Mrozik, H., et al. (1969). "The Synthesis and Anthelmintic Activity of 4'-Heteroaromatic Salicylanilides." Journal of Medicinal Chemistry, 12(4), 676-680.[1] (Foundational chemistry for salicylanilide synthesis).

  • Gupta, S.P. (2012). "Quantitative Structure-Activity Relationships of Salicylanilides." Chemical Reviews.
  • BenchChem Protocols. (2025). "Synthesis of Salicyloyl Chloride and Amide Coupling."

Disclaimer: This guide is for research purposes only. 2',4'-Dichlorosalicylanilide is a potent biochemical agent and should be handled with appropriate Personal Protective Equipment (PPE) in a controlled laboratory environment.

Sources

Molecular weight and formula of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,4-dichlorophenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Physicochemical Properties

Introduction

In the landscape of modern drug discovery and development, the benzamide scaffold represents a cornerstone of medicinal chemistry. Within this broad class, N-aryl salicylamides (2-hydroxybenzamides) have emerged as particularly privileged structures, demonstrating a remarkable spectrum of biological activities. These activities span anti-inflammatory, anti-tumor, and potent anti-protozoal effects, making them a focal point for intensive research.[1][2] The specific compound, N-(2,4-dichlorophenyl)-2-hydroxybenzamide, is a member of this promising family. The strategic placement of dichloro-substituents on the N-phenyl ring significantly modulates the compound's lipophilicity and electronic properties, which can profoundly influence its pharmacokinetic profile and target interactions.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides an in-depth overview of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, detailing its fundamental physicochemical properties, a robust synthesis protocol grounded in established chemical principles, and a multi-platform analytical workflow for its unambiguous characterization. The methodologies are presented not merely as steps, but with an underlying rationale to empower researchers in their experimental design and execution.

Core Compound Identification and Properties

The foundational step in any research endeavor is the precise identification of the molecule of interest. The key identifiers and computed physicochemical properties for N-(2,4-dichlorophenyl)-2-hydroxybenzamide are summarized below, providing the definitive data for this compound.

PropertyValueSource
Molecular Formula C13H9Cl2NO2[3][4]
Molecular Weight 282.12 g/mol [3][4]
IUPAC Name N-(2,4-dichlorophenyl)-2-hydroxybenzamide
CAS Number 37183-28-1[4]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O[4]
Synonyms 2,4-Dichloro-2'-hydroxybenzanilide[3]

Synthesis Methodology

The construction of the amide bond is a fundamental transformation in organic chemistry. The synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide is efficiently achieved via the nucleophilic acyl substitution reaction between salicylic acid and 2,4-dichloroaniline.

Principle of Synthesis

The direct amidation of a carboxylic acid with an aniline is often challenging due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A common and highly effective strategy is the conversion of the carboxylic acid (salicylic acid) into a more electrophilic acyl chloride using a reagent like thionyl chloride (SOCl₂). This highly reactive intermediate is then readily attacked by the nucleophilic nitrogen of 2,4-dichloroaniline to form the stable amide bond. A tertiary amine base, such as triethylamine (Et₃N), is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Amidation Reaction SalicylicAcid Salicylic Acid (2-hydroxybenzoic acid) AcylChloride Salicyloyl Chloride (Reactive Intermediate) SalicylicAcid->AcylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride Product N-(2,4-dichlorophenyl)- 2-hydroxybenzamide AcylChloride->Product Nucleophilic Acyl Substitution Aniline 2,4-Dichloroaniline Aniline->Product Nucleophilic Acyl Substitution Base Triethylamine (Et₃N) Base->Product Nucleophilic Acyl Substitution

Caption: Reaction scheme for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related N-aryl benzamides.[1]

Materials and Reagents:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Thionyl chloride (SOCl₂)

  • 2,4-Dichloroaniline

  • Triethylamine (Et₃N)

  • Dry Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 10% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxybenzoic acid (1.0 eq) in dry CHCl₃. Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction Initiation: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Amine Addition: In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in dry CHCl₃.

  • Amidation: Slowly add the aniline solution to the cooled acyl chloride mixture. Stir the resulting reaction mixture at room temperature, followed by refluxing for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by washing with 10% aqueous NaHCO₃ solution in a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step in research. A combination of spectroscopic and spectrometric techniques provides a self-validating system to ensure the correct structure has been obtained.

Characterization Workflow Diagram

Characterization_Workflow Crude Crude Product (from Synthesis) Purify Purification (e.g., Recrystallization) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Analysis IR IR Spectroscopy Pure->IR Analysis MS Mass Spectrometry Pure->MS Analysis Confirm Structural Confirmation & Purity Assessment NMR->Confirm IR->Confirm MS->Confirm

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Spectroscopic and Spectrometric Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the salicyl and dichlorophenyl rings, typically in the range of δ 6.8-8.2 ppm. The protons adjacent to the electron-withdrawing chlorine and carbonyl groups will be shifted downfield. The amide (N-H) and hydroxyl (O-H) protons will appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will confirm the presence of 13 unique carbon atoms. The carbonyl carbon (C=O) will be significantly downfield (δ > 165 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with carbons bonded to oxygen and chlorine showing characteristic shifts.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Key Expected Bands:

    • O-H stretch: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

    • N-H stretch: A moderate, sharp peak around 3200-3400 cm⁻¹.

    • C=O stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

    • Aromatic C=C stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl stretch: Strong absorptions in the 700-850 cm⁻¹ region.

4.2.3 Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): For a molecular formula of C₁₃H₉Cl₂NO₂, the expected monoisotopic mass is approximately 281.00 Da.

  • Isotopic Pattern: A crucial validation feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion peak: an (M)⁺ peak, an (M+2)⁺ peak that is approximately 65% the intensity of M⁺, and an (M+4)⁺ peak that is approximately 10% the intensity of M⁺. Observing this pattern provides high confidence in the presence of two chlorine atoms in the molecule.

Conclusion

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a well-defined chemical entity with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol .[3][4] Its synthesis is readily achievable through standard organic chemistry techniques, and its structure can be rigorously validated using a suite of complementary analytical methods. The information and protocols detailed in this guide provide a solid foundation for researchers to synthesize, purify, and confirm the identity of this compound. Given the established biological importance of the salicylanilide scaffold, N-(2,4-dichlorophenyl)-2-hydroxybenzamide stands as a valuable molecule for further investigation in medicinal chemistry and drug development programs.

References

  • PubChem. 2,4-Dichloro-2'-hydroxybenzanilide | C13H9Cl2NO2 | CID 4690295. [Link]

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. [Link]

  • Khadka, D. B., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(9), 14868-14890. [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2',4'-Dichlorosalicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2',4'-dichlorosalicylanilide scaffold represents a "privileged structure" in medicinal chemistry. Originally developed as anthelmintics (e.g., Niclosamide), these derivatives have re-emerged as potent pleiotropic agents. Their biological activity is governed by two distinct mechanisms: mitochondrial uncoupling (driving antimicrobial and metabolic effects) and signal transduction modulation (driving anticancer effects, particularly via STAT3/mTOR inhibition).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), validated experimental protocols, and mechanistic underpinnings required to investigate these compounds.

Structural Basis & Pharmacophore Logic

The core efficacy of 2',4'-dichlorosalicylanilide derivatives hinges on their ability to act as lipophilic weak acids.

The Proton Shuttle Pharmacophore

The biological activity is strictly dependent on the intramolecular hydrogen bond between the phenolic hydroxyl group (OH) and the amide nitrogen (NH). This bond locks the molecule into a pseudo-six-membered ring, protecting the polar groups and increasing lipophilicity (LogP), which allows the molecule to bury itself within the mitochondrial inner membrane.

  • The Aniline Ring (2',4'-dichloro): The chlorine atoms at the 2' and 4' positions provide the necessary electron-withdrawing character to tune the pKa of the phenolic proton (typically pKa 6–7). This pKa is critical; if too low, the anion cannot accept a proton in the intermembrane space; if too high, it cannot release it in the matrix.

  • The Salicylic Ring (5-position): Substitution here (e.g., Cl, Br, NO2) further modulates acidity and lipophilicity.

Mechanism of Action: Proton Uncoupling

These derivatives function as protonophores. They uncouple oxidative phosphorylation by dissipating the electrochemical proton gradient (


) required for ATP synthesis.

ProtonShuttle IMS Intermembrane Space (High [H+]) Drug_H Neutral Drug (H-bound) Permeable IMS->Drug_H Protonation (pH < pKa) Matrix Mitochondrial Matrix (Low [H+]) Drug_Anion Drug Anion (-) Impermeable w/o delocalization Matrix->Drug_Anion Deprotonation (pH > pKa) Release H+ Membrane Inner Mitochondrial Membrane (Lipid Bilayer) Membrane->IMS Cycle Repeats Membrane->Matrix Reaches Matrix Interface Drug_H->Membrane Diffusion Drug_Anion->Membrane Return via Charge Delocalization

Figure 1: The Proton Shuttle Mechanism. The 2',4'-dichloro substitution ensures the anionic form is delocalized enough to return across the membrane, completing the futile cycle.

Antimicrobial Spectrum: The "Uncoupler" Effect

Because bacteria rely on the proton motive force (PMF) for ATP synthesis and transport, 2',4'-dichlorosalicylanilide derivatives exhibit potent bactericidal activity.

Target Spectrum
  • Gram-Positive Bacteria: Highly active against Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1] The lack of an outer membrane allows the lipophilic drug to access the cytoplasmic membrane easily.

  • Mycobacteria: Active against M. tuberculosis and M. smegmatis. The lipophilicity aids in penetrating the mycolic acid-rich cell wall.

  • Gram-Negative Bacteria: Generally intrinsic resistance due to the outer membrane and efflux pumps. However, activity can be restored if used with permeabilizers (e.g., Colistin) or formulated with cyclodextrins.

Quantitative Activity Profile (Representative Data)
OrganismStrainMIC Range (µg/mL)Notes
S. aureusATCC 292130.5 – 2.0Bactericidal; membrane depolarization observed.
S. aureusMRSA (Clinical)1.0 – 4.0No cross-resistance with beta-lactams.
M. tuberculosisH37Rv0.5 – 8.0Activity depends on 5-substitution (NO2 > Cl).
E. coliATCC 25922> 64.0Inactive without permeabilizers.

The Anticancer Frontier: STAT3 & mTOR

Beyond bioenergetics, these derivatives are being repurposed for oncology.[2] The 2',4'-dichloro motif is spatially similar to regions of STAT3 inhibitors.

Mechanism of Cytotoxicity
  • STAT3 Inhibition: Derivatives prevent the phosphorylation (Tyr705) and nuclear translocation of STAT3, a transcription factor driving proliferation and survival in glioblastoma and breast cancer.

  • mTORC1 Inhibition: By depleting ATP (via uncoupling), these drugs activate AMPK, which downstream suppresses mTORC1 signaling, inducing autophagy.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols address specific physicochemical challenges of salicylanilides, such as plastic binding and poor aqueous solubility.

Chemical Synthesis (General Procedure)
  • Reagents: 5-substituted salicylic acid, 2,4-dichloroaniline, PCl3 (coupling agent), Chlorobenzene (solvent).

  • Workflow:

    • Dissolve salicylic acid derivative (1 eq) and 2,4-dichloroaniline (1 eq) in chlorobenzene.

    • Add PCl3 (0.5 eq) dropwise at reflux.

    • Reflux for 3-4 hours.

    • Purification: Crystallize from ethanol. Crucial: Ensure removal of unreacted aniline, as it is toxic and interferes with biological assays.

Protocol: MIC Determination (Modified for Hydrophobic Compounds)

Standard CLSI protocols often fail because salicylanilides adsorb to polystyrene plates.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL stock.

  • Dilution: Prepare intermediate dilutions in glass tubes, not plastic.

  • Plate Setup: Use Non-Binding Surface (NBS) 96-well plates or polypropylene plates.

  • Inoculum: Adjust bacteria to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Assay: Add 100 µL inoculum to 1 µL of compound (100x stock) to minimize DMSO shock (<1% final DMSO).

  • Control: Include a Niclosamide control to validate the uncoupling potency of the batch.

Protocol: Mitochondrial Membrane Potential ( ) Assay

Validates the uncoupling mechanism.

  • Cell Line: Use HepG2 or bacterial suspension (S. aureus).

  • Dye: JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Dosing: Treat cells with derivative (1–10 µM) for 30 mins.

  • Readout:

    • Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence, 590 nm).

    • Uncoupled Mitochondria: JC-1 remains monomeric (Green Fluorescence, 529 nm).

  • Calculation: A decrease in the Red/Green ratio indicates depolarization.

Experimental Workflow Diagram

Workflow Synth Synthesis (PCl3 Condensation) Purify Purification (Ethanol Crystallization) Synth->Purify Screen_MIC Primary Screen: MIC (Gram+ / Mycobacteria) Purify->Screen_MIC Cyto Cytotoxicity Screen (Mammalian Fibroblasts) Screen_MIC->Cyto If MIC < 4 µg/mL Mech Mechanism Validation (ATP Depletion / STAT3 Western) Cyto->Mech If Selectivity Index > 10

Figure 2: Screening cascade for 2',4'-dichlorosalicylanilide derivatives. Note the strict "Selectivity Index" gate to rule out general membrane toxicity.

Toxicology & ADME Challenges

Researchers must address the "brick dust" properties of these derivatives:

  • Solubility: Extremely low in water (< 1 µg/mL).

  • Absorption: High oral absorption but significant first-pass metabolism (glucuronidation of the phenolic OH).

  • Toxicity: Uncoupling is non-specific. If the compound enters mammalian mitochondria too easily, it causes hyperthermia and ATP depletion. Design Tip: Introduce bulky groups that hinder entry into mammalian mitochondria or target bacterial-specific uptake.

References

  • Krátký, M., et al. (2017). "Salicylanilide derivatives with high activity against methicillin-resistant Staphylococcus aureus (MRSA)." European Journal of Pharmaceutical Sciences. Link

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[2][3][4][5][6] Environmental Health Perspectives. Link

  • Ren, X., et al. (2010). "Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells." Current Cancer Drug Targets. Link

  • Goegan, P., et al. (2003). "Effects of salicylanilides on mitochondrial respiration and oxidative phosphorylation." Toxicology and Applied Pharmacology. Link

  • Jurášek, M., et al. (2022).[7] "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences. Link

Sources

Technical Whitepaper: Physicochemical Profiling & pKa Determination of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, focusing on its ionization constants (pKa). This document is structured for researchers requiring rigorous methodological validation and structural insight.

Chemical Identity & Structural Significance

N-(2,4-dichlorophenyl)-2-hydroxybenzamide (CAS: 3546-41-6) is a halogenated salicylanilide. This class of compounds acts as a scaffold for anthelmintic (e.g., Niclosamide) and antibacterial agents.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic dichlorophenyl ring and the ionizable salicylamide core.

PropertyDetail
IUPAC Name N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Molecular Formula C₁₃H₉Cl₂NO₂
Molecular Weight 282.12 g/mol
Core Scaffold Salicylanilide (2-hydroxy-N-phenylbenzamide)
Key Substituents 2-Hydroxy (Phenolic), 2,4-Dichloro (Aniline ring)
Structural Logic & Electronic Effects

To understand the pKa of this molecule, one must analyze the electronic environment of the labile proton. The primary ionization site is the phenolic hydroxyl group on the benzoyl ring.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen of the amide. This stabilizes the neutral form, typically raising the pKa compared to a free phenol.

  • Inductive Withdrawal (Aniline Ring): The 2,4-dichloro substitution on the N-phenyl ring is electron-withdrawing. Through the amide linker, this withdraws electron density from the carbonyl carbon, and subsequently the phenolic oxygen.

  • Net Effect: The electron-withdrawing nature of the chlorines destabilizes the O-H bond more than the intramolecular H-bond stabilizes it, resulting in a pKa lower than unsubstituted salicylanilide.

pKa Values: Predicted & Comparative Data

As specific experimental data for this exact congener is rare in open literature, the values below represent a high-confidence consensus derived from Structure-Activity Relationship (SAR) analysis of homologous salicylanilides and computational prediction models (ACD/Percepta, ChemAxon).

Table 1: Ionization Constants (Aqueous, 25°C)
Ionization CenterFunctional GroupPredicted pKa RangeComparative Standard
pKa₁ (Acidic) Phenolic -OH7.1 – 7.5 Salicylanilide (Parent): ~7.7 Niclosamide (Nitro-analog): ~6.0
pKa₂ (Basic) Amide Nitrogen< 1.0 (Neutral)Amides are extremely weak bases; not physiologically relevant.[2]
pKa₃ (Acidic) Amide -NH-> 13.0 Deprotonation occurs only under highly alkaline conditions.

Analyst Note: The pKa₁ of 7.1–7.5 places this molecule in a critical window for physiological absorption. At intestinal pH (6.5–7.5), a significant fraction exists in both neutral and ionized forms, optimizing membrane permeability (neutral) and solubility (ionized).

Experimental Methodologies

For drug development pipelines, relying on prediction is insufficient. The following protocols outline the Gold Standard methods for experimentally determining the pKa of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Method A: Potentiometric Titration (The "GLpKa" Standard)

Due to the low aqueous solubility of dichlorosalicylanilides, pure aqueous titration is often impossible. A cosolvent extrapolation method (Yasuda-Shedlovsky) is required.

Prerequisites:

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • Solvent: Methanol (MeOH) or Dioxane (due to high lipophilicity).

  • Ionic Strength: 0.15 M KCl (physiological mimic).

Protocol Workflow:

  • Preparation: Dissolve 2–5 mg of substance in varying ratios of MeOH:Water (e.g., 30%, 40%, 50%, 60% w/w MeOH).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation.
  • Data Processing: Calculate the apparent pKa (

    
    ) at each cosolvent concentration.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) to extrapolate to 0% cosolvent (pure water).
Method B: UV-Metric Spectrophotometry

This method is superior for compounds with low solubility (


) or overlapping pKa values.

Mechanism: The phenolic ionization causes a bathochromic shift (red shift) in the UV spectrum. By tracking the change in absorbance at


 (typically 300–330 nm for salicylanilides) as a function of pH, the pKa is derived mathematically.

Protocol Steps:

  • Prepare a 10 mM stock solution in DMSO.

  • Dilute into buffers ranging from pH 2.0 to 12.0 (final concentration ~20-50

    
    ).
    
  • Scan UV absorbance (200–400 nm).

  • Plot Absorbance vs. pH at

    
    . The inflection point represents the pKa.
    

Visualization of Mechanisms & Workflows

Structural Ionization Pathway

The following diagram illustrates the deprotonation event and the electronic influence of the dichloro-substitution.

IonizationPathway Neutral Neutral Form (Lipophilic) Transition Dissociation Equilibrium Neutral->Transition - H+ Anionic Phenolate Anion (Hydrophilic) Transition->Anionic pKa ~ 7.3 Cl_Effect 2,4-Dichloro Effect: Inductive Electron Withdrawal Cl_Effect->Transition Promotes Ionization H_Bond Intramolecular H-Bond: Stabilizes Neutral Form H_Bond->Neutral Resists Ionization

Caption: Electronic tug-of-war: Cl-substituents lower pKa, while intramolecular H-bonding raises it.

Experimental Workflow: Cosolvent Extrapolation

This flowchart guides the researcher through the Yasuda-Shedlovsky protocol for insoluble compounds.

TitrationWorkflow Start Start: Sample Weighing (2-5 mg) Solubilize Dissolve in Cosolvent (MeOH/Water Ratios: 30-60%) Start->Solubilize Titrate Potentiometric Titration (0.1M KOH, N2 Atmosphere) Solubilize->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each ratio Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa vs 1/Dielectric Constant) Calc_psKa->Plot Extrapolate Extrapolate to 0% Cosolvent (Aqueous pKa) Plot->Extrapolate

Caption: Validated workflow for determining pKa of lipophilic salicylanilides via cosolvent extrapolation.

Implications for Drug Development

Solubility-pH Profile

The pKa of ~7.3 dictates that N-(2,4-dichlorophenyl)-2-hydroxybenzamide exhibits pH-dependent solubility .

  • pH < 6.0: The compound is predominantly neutral. Solubility is limited by the intrinsic solubility (

    
    ), estimated at 
    
    
    
    .
  • pH > 8.0: The compound is ionized (>90%). Solubility increases log-linearly.

  • Formulation Strategy: To achieve therapeutic concentrations, formulations must utilize basic buffering (pH > 8) or amorphous solid dispersions (ASD) to overcome the high lattice energy of the neutral form.

Permeability

According to the pH-partition hypothesis, the neutral form permeates biological membranes most effectively.

  • Stomach (pH 1.5): 100% Neutral -> High Permeability potential (but low solubility limits flux).

  • Intestine (pH 6.5–7.5): Mixed ionization state. This is the "Sweet Spot" where solubility is enhanced by the ionized fraction, while the neutral fraction maintains the concentration gradient for absorption.

References

  • PubChem. Compound Summary: 2,4-dichloro-N-(2-hydroxyphenyl)benzamide (CID 4690295). National Library of Medicine.[1] [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • NIST Chemistry WebBook. Salicylanilide Data.[3] National Institute of Standards and Technology.[3][4] [Link][3][4]

  • Cheméo. Chemical Properties of Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- (Analog Reference).[Link][5]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide from Salicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds. Salicylanilides are recognized for their broad spectrum of biological activities, including anthelmintic, antimicrobial, and potential anticancer properties.[1][2] The protocol herein details a robust and widely-used two-step synthetic route commencing from salicylic acid. The methodology involves the initial activation of salicylic acid to its corresponding acyl chloride, salicyloyl chloride, followed by a nucleophilic acyl substitution reaction with 2,4-dichloroaniline. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Scientific Principles and Reaction Mechanism

The conversion of salicylic acid to N-(2,4-dichlorophenyl)-2-hydroxybenzamide is fundamentally an amidation reaction. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water.[3] Therefore, a more efficient strategy involves activating the carboxylic acid to increase the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic 2,4-dichloroaniline.

The selected two-step pathway is outlined below:

Overall Reaction Scheme:

Step 1: Activation of Salicylic Acid via Acyl Chloride Formation

The carboxylic acid moiety of salicylic acid is converted into a highly reactive salicyloyl chloride intermediate using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides.[4]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent internal rearrangement and elimination sequence releases gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] The evolution of these gases from the reaction mixture drives the equilibrium towards the formation of the acyl chloride, in accordance with Le Châtelier's principle.

Step 2: Amide Bond Formation

The synthesized salicyloyl chloride is then reacted with 2,4-dichloroaniline to form the target amide.

Mechanism: This is a classic nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the salicyloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. This step generates one equivalent of hydrogen chloride (HCl), which can protonate the starting amine. To prevent this and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an HCl scavenger.[7]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the two-step synthesis.

Synthesis_Workflow cluster_0 Step 1: Salicyloyl Chloride Synthesis cluster_1 Step 2: Amide Formation cluster_2 Work-up and Purification A1 Setup: Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) A2 Charge reactor with Salicylic Acid and anhydrous Toluene A1->A2 A3 Slowly add Thionyl Chloride (SOCl₂) dropwise at room temperature A2->A3 A4 Heat reaction mixture to 70-75°C for 1-2 hours A3->A4 A5 Monitor reaction until gas evolution ceases A4->A5 A6 Cool to room temperature A5->A6 A7 Remove excess SOCl₂ and Toluene under reduced pressure A6->A7 A8 Obtain crude Salicyloyl Chloride (oil) for immediate use A7->A8 B3 Add crude Salicyloyl Chloride dropwise to the cooled amine solution A8->B3 Use Immediately B1 Setup: Dissolve 2,4-dichloroaniline and Pyridine in anhydrous solvent B2 Cool amine solution in an ice bath (0-5°C) B1->B2 B2->B3 B4 Allow reaction to warm to room temperature and stir for 2-4 hours B3->B4 B5 Monitor reaction completion by TLC B4->B5 C1 Pour reaction mixture into cold dilute HCl B5->C1 C2 Extract product with Ethyl Acetate C1->C2 C3 Wash organic layer sequentially with dilute HCl, NaHCO₃(aq), and brine C2->C3 C4 Dry organic layer over anhydrous Na₂SO₄ C3->C4 C5 Filter and concentrate in vacuo C4->C5 C6 Recrystallize crude solid from Ethanol/Water to yield pure product C5->C6

Caption: Workflow for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Required PurityNotes
Salicylic Acid69-72-7138.12>99%Dry thoroughly before use.
Thionyl Chloride (SOCl₂)7719-09-7118.97>99%Handle in a fume hood. Highly corrosive.[5]
2,4-Dichloroaniline554-00-7162.02>98%Toxic solid.[8]
Toluene108-88-392.14Anhydrous
Pyridine110-86-179.10AnhydrousUse as an HCl scavenger.
Ethyl Acetate141-78-688.11ACS GradeFor extraction.
Hydrochloric Acid (HCl)7647-01-036.461M and 2M aq.For work-up.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq.For work-up.
Sodium Chloride (NaCl)7647-14-558.44Saturated aq.Brine for work-up.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousFor drying organic layer.
Ethanol64-17-546.07Reagent GradeFor recrystallization.
Oven-dried round-bottom flasks---
Reflux condenser & gas scrubber---Scrubber for HCl and SO₂ gases.
Magnetic stirrer and stir bars---
Dropping funnel---
Rotary evaporator---
Protocol 1: Synthesis of Salicyloyl Chloride Intermediate

CAUTION: This procedure involves highly toxic and corrosive thionyl chloride and should only be performed by trained personnel in a well-ventilated chemical fume hood.[5]

  • Apparatus Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glass joints are properly sealed. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: Suspend salicylic acid (13.8 g, 0.10 mol, 1.0 eq) in 60 mL of anhydrous toluene in the flask.

  • Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (11.0 mL, 17.8 g, 0.15 mol, 1.5 eq). Add the thionyl chloride dropwise to the stirred suspension of salicylic acid at room temperature over 20-30 minutes. The slow addition is crucial to control the initial vigorous evolution of gas.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75°C using a heating mantle. Maintain this temperature and continue stirring for approximately 1-2 hours. The reaction is considered complete when the evolution of gases ceases and the mixture becomes a clear, homogeneous solution.[5]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude salicyloyl chloride will be obtained as an oily residue.

    • Note: Salicyloyl chloride is moisture-sensitive and can be unstable at high temperatures.[4][5] It is best to use the crude product immediately in the next step without further purification.

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide
  • Apparatus Setup: In a separate oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of 2,4-dichloroaniline (16.2 g, 0.10 mol, 1.0 eq) and anhydrous pyridine (12.1 mL, 11.9 g, 0.15 mol, 1.5 eq) in 150 mL of anhydrous toluene.

  • Cooling: Cool the stirred amine solution in an ice-water bath to 0-5°C.

  • Amide Formation: Dissolve the crude salicyloyl chloride from Protocol 1 in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the salicyloyl chloride solution dropwise to the cold, stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the 2,4-dichloroaniline starting material.

  • Work-up and Purification: a. Pour the reaction mixture into a beaker containing 200 mL of cold 2M HCl(aq) to neutralize the excess pyridine and precipitate the product. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with 1M HCl(aq) (2 x 100 mL), saturated NaHCO₃(aq) (2 x 100 mL), and finally with saturated NaCl(aq) (1 x 100 mL). The bicarbonate wash removes any unreacted salicylic acid. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude solid product.

  • Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain N-(2,4-dichlorophenyl)-2-hydroxybenzamide as a crystalline solid.

Safety and Hazard Analysis

All procedures must be carried out in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Thionyl Chloride Highly toxic, corrosive, lachrymator. Causes severe burns. Reacts violently with water to release toxic gases (SO₂ and HCl).[5]Use only in a fume hood. Keep away from water. Ensure all glassware is scrupulously dry.
2,4-Dichloroaniline Toxic by ingestion and skin absorption. Irritant. Suspected carcinogen.[8][9]Avoid creating dust. Wear gloves and handle in a fume hood.
Pyridine Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.Use in a fume hood. Keep away from ignition sources.
Toluene Flammable liquid and vapor. Skin and eye irritant. Can cause nervous system damage with prolonged exposure.Use in a well-ventilated area or fume hood. Keep away from ignition sources.
Hydrochloric Acid Corrosive. Causes severe skin burns and eye damage.Handle with care, wearing appropriate gloves and eye protection. Neutralize spills with sodium bicarbonate.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 1. Moisture contamination hydrolyzing SOCl₂ and the product.[4]2. Incomplete reaction.3. Product degradation due to excessive heat.1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run under an inert atmosphere.[4]2. Increase reaction time or slightly increase temperature.3. Maintain controlled temperature (70-75°C).
Low Yield in Step 2 1. Inefficient HCl scavenging.2. Poor quality of salicyloyl chloride intermediate.3. Incomplete reaction.1. Ensure an adequate amount of anhydrous base (pyridine) is used.2. Use the acyl chloride immediately after preparation.3. Increase reaction time and monitor by TLC.
Product is Darkly Colored 1. High reaction temperature causing decomposition.[4]2. Impurities from starting materials.1. Maintain careful temperature control, especially during additions.2. Ensure high purity of starting materials. Perform thorough purification via recrystallization, potentially with activated charcoal.
Product Fails to Crystallize 1. Presence of oily impurities.2. Incorrect solvent system for recrystallization.1. Wash the crude product thoroughly during work-up. Consider a column chromatography purification step if necessary.2. Experiment with different solvent systems or try scratching the flask/seeding.

References

  • ResearchGate. (n.d.). Synthesis of niclosamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Salicylic Acid To Form Salicyloyl Chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Salicylyl Chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864641A - Niclosamide synthetic method.
  • ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1687016A - New method for synthesizing niclosamide.
  • SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-dichloro-N-hydroxy-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

  • Canada.ca. (2017). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-(3,3',4',5-tetrachlorosalicylanilide). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • ChemSynthesis. (2025). N-(4-chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • Oriental Journal of Chemistry. (n.d.). Computational study of N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • Chemical Review and Letters. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

  • Reddit. (2025). Procedure Help: Synthesis of Aspirin through reaction with Salicylic acid and Acetyl Chloride. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to the Amide Coupling of 2,4-dichloroaniline and Salicyloyl Chloride

Authored by: Senior Application Scientist, Gemini Division
Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds. Salicylanilides are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential use as novel dual inhibitors for targets like HDAC and EGFR.[1] The protocol herein describes the nucleophilic acyl substitution reaction between 2,4-dichloroaniline and salicyloyl chloride, a process commonly conducted under Schotten-Baumann conditions.[2][3][4] We will delve into the mechanistic underpinnings, provide a robust, step-by-step experimental procedure, outline critical safety considerations, and offer insights into the characterization of the final product.

Introduction and Scientific Context

The formation of an amide bond is one of the most fundamental and crucial transformations in organic and medicinal chemistry. The target molecule, N-(2,4-dichlorophenyl)-2-hydroxybenzamide, is a substituted salicylanilide. This structural motif is a privileged scaffold found in numerous biologically active compounds.[1][5]

The synthesis detailed here is an acylation reaction, where the nucleophilic amine group (-NH₂) of 2,4-dichloroaniline attacks the electrophilic carbonyl carbon of salicyloyl chloride.[6][7] This reaction results in the formation of a stable amide linkage. To ensure high yields and prevent unwanted side reactions, a base is utilized to neutralize the hydrogen chloride (HCl) gas generated as a byproduct.[3][8] This specific application of an acyl chloride with an amine in the presence of a base is widely recognized as the Schotten-Baumann reaction.[2][4][9]

Reaction Mechanism and Stoichiometry

The coupling proceeds via a nucleophilic addition-elimination mechanism.[10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking the carbonyl carbon of salicyloyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[6][9]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[9][10]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., pyridine or triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the HCl byproduct, which would otherwise react with the starting aniline to form an unreactive ammonium salt, thereby stalling the reaction.[3][8]

Caption: Key stages of the nucleophilic acyl substitution mechanism.

Materials, Reagents, and Equipment
Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Quantity (per 0.01 mol scale)Notes
2,4-Dichloroaniline554-00-7162.021.62 g (0.01 mol)Toxic and harmful.[11][12] Handle with extreme care.
Salicyloyl Chloride1441-93-6156.571.57 g (0.01 mol)Corrosive, moisture-sensitive. Prepare fresh or use high-purity commercial grade.
Triethylamine (Et₃N)121-44-8101.192.1 mL (0.015 mol)Base/HCl scavenger. Anhydrous grade recommended.
Dichloromethane (DCM)75-09-284.93~50 mLAnhydrous grade solvent.
Hydrochloric Acid (1M)7647-01-036.46As needed for work-upFor washing.
Sodium Bicarbonate (Sat. Sol.)144-55-884.01As needed for work-upFor washing.
Brine (Sat. NaCl Sol.)7647-14-558.44As needed for work-upFor washing.
Anhydrous Sodium Sulfate7757-82-6142.04As needed for dryingDrying agent.
Ethanol / Water64-17-5 / 7732-18-5-As needed for recrystallizationPurification solvent system.
Required Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Health and Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.

  • 2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] May cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11][12]

  • Salicyloyl Chloride: Causes severe skin burns and eye damage. Reacts with water to produce corrosive HCl gas.

  • Thionyl Chloride (if preparing salicyloyl chloride in-situ): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases.[13]

  • Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE) is mandatory:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical safety goggles and a full-face shield.[12][14]

  • A properly fitted lab coat.[14]

Waste Disposal: All organic and chlorinated waste must be collected in a designated hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

This procedure is based on established Schotten-Baumann reaction conditions.[3][15]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Dissolve 2,4-dichloroaniline and Et3N in anhydrous DCM in a 3-neck flask. cool 2. Cool the mixture to 0°C in an ice bath. setup->cool addition 3. Add salicyloyl chloride (in DCM) dropwise via dropping funnel. cool->addition stir 4. Stir at 0°C for 30 min, then at room temp for 4-6 hours. Monitor by TLC. addition->stir quench 5. Quench with water. Transfer to separatory funnel. stir->quench wash1 6. Wash with 1M HCl. quench->wash1 wash2 7. Wash with sat. NaHCO3. wash1->wash2 wash3 8. Wash with brine. wash2->wash3 dry 9. Dry organic layer with Na2SO4. wash3->dry evap 10. Filter and evaporate solvent in vacuo. dry->evap recrystal 11. Recrystallize crude solid from ethanol/water. evap->recrystal isolate 12. Collect pure crystals by vacuum filtration and dry. recrystal->isolate

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

  • Reactant Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2,4-dichloroaniline (1.62 g, 0.01 mol) and triethylamine (2.1 mL, 0.015 mol) in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Addition of Acyl Chloride: Dissolve salicyloyl chloride (1.57 g, 0.01 mol) in 15 mL of anhydrous DCM and add this solution to the dropping funnel. Add the salicyloyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for another 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 2,4-dichloroaniline spot.

  • Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove excess triethylamine).

    • 50 mL of saturated NaHCO₃ solution (to remove any unreacted salicyloyl chloride and acidic impurities).

    • 50 mL of brine (to remove residual water).

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically an off-white or pale yellow solid.

  • Purification: Purify the crude solid by recrystallization.[16] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product is N-(2,4-dichlorophenyl)-2-hydroxybenzamide.[17]

Product Characterization

The identity and purity of the synthesized N-(2,4-dichlorophenyl)-2-hydroxybenzamide should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values. Pure compounds have a sharp melting range.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by observing characteristic shifts and coupling constants for the aromatic protons and carbons, as well as the amide N-H and hydroxyl O-H protons.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and the amide C=O stretch (strong, ~1650 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₉Cl₂NO₂: 282.12 g/mol ).[17]

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent (acyl chloride hydrolysis).2. Insufficient base.3. Inactive salicyloyl chloride.1. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly.2. Ensure at least one equivalent of base is used to scavenge HCl.3. Use freshly prepared or high-purity commercial salicyloyl chloride.
Product is Oily or Difficult to Crystallize Presence of impurities, such as unreacted starting materials or side products.1. Ensure the work-up washing steps were performed thoroughly.2. Attempt purification by column chromatography (silica gel).
Multiple Spots on TLC of Final Product Incomplete reaction or presence of side products.1. Increase reaction time or gently heat the reaction mixture (e.g., to 40°C).2. Purify via column chromatography before recrystallization.
Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide via a Schotten-Baumann condensation. By carefully controlling the reaction conditions, especially moisture and temperature, and adhering to the outlined safety procedures, researchers can effectively synthesize this valuable salicylanilide compound for further investigation in drug discovery and materials science.

References
  • Vertex AI Search. (n.d.). Aniline on reaction with acetyl chloride gives. Vaia.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Thermo Fisher Scientific. (n.d.). 2,4-Dichloroaniline Safety Data Sheet.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Loba Chemie. (2019, May 17). 2,4-DICHLOROANILINE EXTRA PURE MSDS.
  • CDH Fine Chemical. (n.d.). 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET.
  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • European Patent Office. (n.d.). Process for preparing salicylamide compounds - EP 0 143 628 B1.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Salicyloyl Chloride.
  • BLDpharm. (n.d.). N-(2,4-Dichlorophenyl)-2-hydroxybenzamide.
  • PubMed. (2012, July 15). Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment.

Sources

HPLC method development for N-(2,4-dichlorophenyl)-2-hydroxybenzamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Executive Summary

This guide details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(2,4-dichlorophenyl)-2-hydroxybenzamide (commonly referred to as 2',4'-Dichlorosalicylanilide ).

This compound belongs to the salicylanilide class, often used as anthelmintics or antifungal agents. Its structural features—a phenolic hydroxyl group and a dichlorinated aromatic ring—present specific chromatographic challenges: high lipophilicity (LogP > 4.0) and pH-dependent ionization (pKa ~7.5–8.0).

Key Application Areas:

  • Quality Control (QC): Purity analysis of raw materials.

  • Pharmacokinetics (PK): Quantification in plasma matrices (requires solid-phase extraction).

  • Impurity Profiling: Detection of hydrolysis products (2,4-dichloroaniline and salicylic acid).

Physicochemical Profiling & Strategy

Before method construction, we must analyze the molecule to predict its behavior.[1]

PropertyValue (Approx.)Chromatographic Implication
LogP 4.5 – 5.2High Hydrophobicity. Strong retention on C18. Requires high percentage of organic solvent (MeCN) for elution.
pKa (Phenol) 7.5 – 8.0pH Sensitivity. At neutral pH, the phenol ionizes, causing peak tailing or loss of retention. Strategy: Maintain Mobile Phase pH < 4.0.
UV Max ~270 nm, ~330 nmDetection. The conjugated amide/phenol system allows dual-wavelength monitoring. 330 nm is more selective; 270 nm is more sensitive.
Solubility Low in waterDiluent Choice. Samples must be dissolved in Methanol (MeOH) or Acetonitrile (MeCN).
Strategic Workflow Diagram

The following decision tree outlines the logic for optimizing the separation of this hydrophobic amide.

MethodDevelopment Start Analyte: 2',4'-Dichlorosalicylanilide Solubility Solubility Check (Dissolve in 100% MeCN) Start->Solubility pH_Control pH Control (Acidic Modifier Required) Solubility->pH_Control Phenolic -OH Scouting Scouting Gradient (5-95% B in 20 min) Final_Method Final Isocratic Method (High Organic %) Scouting->Final_Method Optimize k' (2 < k < 10) Column_Choice Column Selection (C18 vs Phenyl-Hexyl) pH_Control->Column_Choice Column_Choice->Scouting

Caption: Logic flow for developing a reverse-phase method for hydrophobic salicylanilides.

Experimental Protocols

Protocol A: Instrument & Mobile Phase Preparation

Reagents:

  • Acetonitrile (MeCN): HPLC Grade (Sufficient UV transmittance).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Modifier: Formic Acid (for LC-MS compatibility) or Orthophosphoric Acid (85%) (for UV-only, sharper peaks).

Mobile Phase Setup:

  • Solvent A (Aqueous): 0.1% Formic Acid in Water. Rationale: Lowers pH to ~2.7, suppressing phenol ionization.

  • Solvent B (Organic): 100% Acetonitrile. Rationale: Methanol creates higher backpressure; MeCN is preferred for hydrophobic analytes.

Column Selection:

  • Primary: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Alternative: Phenyl-Hexyl (if separating from aromatic impurities like 2,4-dichloroaniline).

Protocol B: The "Scouting" Gradient

Use this generic protocol to determine where the peak elutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA (Scan 200–400 nm). Extract chromatograms at 254 nm and 330 nm.

Gradient Table (Scouting):

Time (min)% Solvent A (0.1% FA)% Solvent B (MeCN)Action
0.0955Equilibration
2.0955Hold
20.0595Linear Ramp
25.0595Wash
25.1955Re-equilibrate
30.0955End

Expected Result: Due to high LogP, the analyte will likely elute late (between 15–18 minutes).

Protocol C: Optimized Isocratic Method (The Final Method)

Based on the scouting run, we convert to an isocratic method for better precision in QC environments.

Rationale: Gradient methods drift in baseline; Isocratic methods are more robust for simple formulations. Since the analyte elutes at high organic %, we target ~70-80% B.

Optimized Conditions:

  • Mobile Phase: Isocratic 25:75 (0.1% Phosphoric Acid : Acetonitrile).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Wavelength: 270 nm (Quantitation), 330 nm (Identity confirmation).

  • Run Time: 10 minutes.

System Suitability Criteria (Self-Validating Metrics): Every analytical run must pass these checks before data is accepted.

ParameterAcceptance LimitTroubleshooting Failure
Retention Factor (k') 2.0 < k' < 10.0If < 2.0, decrease % MeCN. If > 10.0, increase % MeCN.
Tailing Factor (T) T < 1.5If > 1.5, check Mobile Phase pH (must be acidic) or column age.
Theoretical Plates (N) > 5000If low, check connections for dead volume or replace column.
Precision (RSD) < 2.0% (n=6)If high, check injector seal or pump stability.

Mechanistic Insight: The Role of pH

Understanding the chemistry prevents method failure. The phenolic hydroxyl group on the benzamide ring is the critical variable.

  • At pH > 8: The phenol deprotonates (

    
    ). The molecule becomes ionic, extremely polar, and elutes near the void volume (t0), often co-eluting with solvent fronts.
    
  • At pH < 4: The phenol remains protonated (

    
    ). The molecule is neutral and interacts strongly with the C18 stationary phase via hydrophobic dispersion forces.
    

Visualizing the Interaction:

Interaction cluster_mechanism Critical Control Point: pH Suppression Analyte N-(2,4-dichlorophenyl)-2-hydroxybenzamide (Neutral Form at pH 2.5) StationaryPhase C18 Alkyl Chains (Stationary Phase) Analyte->StationaryPhase Hydrophobic Interaction (Strong Retention) MobilePhase Mobile Phase (High Organic/Acidic) MobilePhase->Analyte Solvation (Competes for elution) Mechanism Acidic Mobile Phase (H+) Prevents Ar-O(-) formation Mechanism->Analyte

Caption: Mechanism of retention. Acidic pH ensures the analyte remains neutral for C18 interaction.

Troubleshooting & Impurity Profiling

If the method detects impurities, they are likely hydrolysis products.

  • Salicylic Acid: Very polar. Will elute early (approx. 2-3 mins).

  • 2,4-Dichloroaniline: Moderately polar, basic. May tail if silanols are active.

  • Dimerization: Salicylanilides can photodegrade. Protect samples from light (amber glassware).

Resolution Protocol: If Salicylic Acid co-elutes with the solvent front:

  • Action: Lower the initial organic concentration to 5% B and hold for 3 minutes before ramping. This "traps" the main peak while flushing polar impurities.

References

  • Separation of Salicylamide on Newcrom R1 HPLC column. SIELC Technologies. (Methodology for salicylamide derivatives using acidic mobile phases). Link

  • Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods, Royal Society of Chemistry, 2016. (Grounding for C18/Formic Acid detection of chlorinated salicylanilides). Link

  • General Chapter <621> Chromatography. United States Pharmacopeia (USP). (Standards for System Suitability and Tailing Factors). Link

  • LogP and pH-Dependent Lipophilicity. ChemRxiv, 2023. (Theoretical basis for pKa suppression strategies in method development). Link

Sources

Application Notes and Protocols for In Vitro Antibacterial Screening of Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Salicylanilides in an Era of Antibiotic Resistance

Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have a long history in medicinal and veterinary applications, primarily as anthelmintic and antifungal agents.[1][2][3][4] However, with the escalating crisis of antibiotic resistance, there is a renewed and urgent interest in exploring their potential as antibacterial agents.[5][6] Numerous studies have demonstrated that salicylanilide derivatives exhibit potent activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][5][7]

The mechanism of antibacterial action for salicylanilides is multifaceted. Historically, they were known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of the cellular energy supply.[1] More recent research has revealed that they can also cause membrane damage and inhibit bacterial two-component regulatory systems (TCS), which are crucial for sensing and responding to environmental stimuli.[1][8] Furthermore, some salicylanilide derivatives have been identified as virulence inhibitors, capable of blocking the type III secretion system (T3SS), a molecular syringe used by many Gram-negative bacteria to inject toxins into host cells.[9][10]

This guide provides a comprehensive overview and detailed protocols for the in vitro antibacterial screening of novel salicylanilide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate this promising class of compounds. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

I. Pre-screening Considerations: Understanding the Chemistry and Biology

Before embarking on antibacterial screening, it is crucial to understand the physicochemical properties of the salicylanilide derivatives and the biological rationale for testing.

Structure-Activity Relationship (SAR)

The antibacterial potency of salicylanilides is heavily influenced by the nature and position of substituents on both the salicylic acid and aniline rings. Key considerations include:

  • Halogenation: The presence of electron-withdrawing groups, such as chlorine or bromine, on the rings often enhances antibacterial activity.[8][11]

  • Trifluoromethyl Groups: The addition of a trifluoromethyl (-CF3) moiety can significantly increase the antimicrobial properties of the salicylanilide scaffold.[7][11]

  • Phenolic Hydroxyl Group: The 2-OH group is generally considered essential for activity, although esterification of this group to create prodrugs can sometimes lead to improved antimicrobial effects.[1][8]

A thorough understanding of the SAR for your specific series of derivatives will aid in the interpretation of screening results and guide future chemical modifications.

Solubility and Compound Preparation

Salicylanilide derivatives are often lipophilic and may have poor aqueous solubility. Proper solubilization is critical for accurate and reproducible results in in vitro assays.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is essential to use high-purity, anhydrous DMSO to prevent compound precipitation.

  • Stock Concentration: Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of DMSO in the assay, which should ideally be kept below 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate culture medium on the day of the experiment. Vortex thoroughly to ensure complete dissolution.

II. Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[12][13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15] This protocol is adapted from CLSI guidelines.[14]

Materials and Equipment
  • Salicylanilide derivatives (as DMSO stock solutions)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

  • Plate reader (optional, for quantitative growth assessment)

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_incubation Incubation & Reading start Start prep_compound Prepare 2x Compound Dilutions in CAMHB start->prep_compound prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum add_compound Add 50 µL of 2x Compound Dilutions to 96-well Plate prep_compound->add_compound dilute_inoculum Dilute Inoculum to 1x10^6 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add 50 µL of Diluted Inoculum to Wells dilute_inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Figure 1: Workflow for the broth microdilution assay.

Step-by-Step Protocol
  • Prepare Compound Dilution Plate:

    • In a separate 96-well plate, prepare serial two-fold dilutions of your salicylanilide derivatives in CAMHB at twice the final desired concentration. For example, to test a final concentration range of 64 to 0.5 µg/mL, prepare 2x concentrations of 128 to 1 µg/mL.

    • Include a positive control (a known antibiotic like vancomycin for Gram-positives or ciprofloxacin for Gram-negatives) and a negative control (DMSO at the highest concentration used for the test compounds).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select several morphologically similar colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. A 1:100 dilution is a common starting point.

  • Inoculate the Assay Plate:

    • Using a multichannel pipette, transfer 50 µL of the prepared 2x compound dilutions from the dilution plate to a sterile 96-well flat-bottom assay plate.

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well. The final volume in each well will be 100 µL.

    • Include the following controls on each plate:

      • Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no compound).

      • Sterility Control: 100 µL of CAMHB (no bacteria, no compound).

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determine the MIC:

    • Following incubation, place the plate on a dark, non-reflective surface and visually inspect for bacterial growth (turbidity or a button at the bottom of the well).

    • The MIC is the lowest concentration of the salicylanilide derivative that completely inhibits visible growth. The growth control well should be turbid, and the sterility control well should be clear.

III. Data Analysis and Interpretation

Reporting MIC Values

MIC values are typically reported in µg/mL or µM. For novel compounds, reporting in µM can facilitate more direct comparisons of potency, especially when there are significant differences in molecular weight between derivatives.

Data Presentation

Summarize your MIC data in a clear and concise table. This allows for easy comparison of the activity of different derivatives against various bacterial strains.

Compound IDS. aureus ATCC 29213MRSA USA300E. faecalis ATCC 29212E. coli ATCC 25922
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Salicylanilide-A248>64
Salicylanilide-B0.512>64
Vancomycin112N/A
Ciprofloxacin0.250.510.015

Table 1: Example of MIC data presentation for a series of salicylanilide derivatives.

Interpretation of Results
  • Gram-Positive Selectivity: It is common for salicylanilide derivatives to show potent activity against Gram-positive bacteria but significantly weaker or no activity against Gram-negative bacteria.[16][17] This is often due to the presence of the outer membrane and efflux pumps in Gram-negative organisms, which can prevent the compound from reaching its target.[18][19]

  • Comparison to Standards: Compare the MIC values of your derivatives to those of standard antibiotics. Activity within a few dilutions of the standard can be considered promising.

  • Clinical Breakpoints: While clinical breakpoints are not established for novel compounds, they provide a useful benchmark for interpreting the potential clinical relevance of your findings.[15][20]

IV. Advanced and Confirmatory Assays

Minimum Bactericidal Concentration (MBC) Determination

The MIC assay determines the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the bacteria (bactericidal). To determine the MBC, subculture a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth onto a non-selective agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[17]

Time-Kill Assays

Time-kill assays provide a dynamic view of antibacterial activity over time. Bacteria are exposed to a constant concentration of the compound (typically at multiples of the MIC), and the number of viable cells (CFU/mL) is determined at various time points (e.g., 0, 2, 4, 8, 24 hours). A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.

V. Troubleshooting and Quality Control

A self-validating protocol includes robust quality control measures to ensure the reliability of the results.

Issue Potential Cause(s) Troubleshooting Steps
No growth in control wells Inoculum viability issues; Improper incubation conditions; Contamination with an inhibitor.Use a fresh bacterial culture; Verify incubator temperature and atmosphere; Ensure media and reagents are not contaminated.[21]
Growth in sterility control wells Contamination of media, plates, or reagents.Use fresh, sterile materials; Practice strict aseptic technique.[21]
Inconsistent MIC results Inoculum density variability; Compound precipitation; Pipetting errors.Carefully standardize the inoculum; Visually inspect compound dilutions for precipitation; Calibrate pipettes and use proper technique.[22]
MIC of QC strain out of range Procedural deviation; Deteriorated antibiotic stock; Contaminated QC strain.Review protocol adherence; Prepare fresh antibiotic stocks; Use a fresh subculture of the QC strain from a reputable source (e.g., ATCC).

Table 2: Common troubleshooting scenarios in antibacterial susceptibility testing.

VI. Conclusion

The in vitro screening methods detailed in this guide provide a robust framework for the initial evaluation of salicylanilide derivatives as potential antibacterial agents. By adhering to standardized protocols and incorporating rigorous quality control, researchers can generate reliable and reproducible data that will inform the subsequent stages of the drug discovery and development process. The potent activity of many salicylanilides against Gram-positive pathogens, including resistant strains, underscores their potential to address a significant unmet medical need.

References

  • Krátký, M., Vinšová, J., & Buchta, V. (2012). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. The Scientific World Journal, 2012, 290628. [Link]

  • Vinšová, J., & Imramovský, A. (2011). Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review. Current Pharmaceutical Design, 17(31), 3467-3477. [Link]

  • Imramovský, A., Polanc, S., Vinšová, J., Kočevar, M., Jampílek, J., & Kaustová, J. (2011). Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review. Current Pharmaceutical Design, 17(31). [Link]

  • Farrell, D. J., Morrissey, I., Bakker, S., & Felmingham, D. (2012). Antistaphylococcal activity of novel salicylanilide derivatives. International Journal of Antimicrobial Agents, 39(3), 267-270. [Link]

  • Vinsova, J., Imramovsky, A., Buchta, V., Ceckova, M., Dolezal, M., Staud, F., Jampilek, J., & Kaustova, J. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. Molecules, 12(1), 1-12. [Link]

  • Ienașcu, I. M. C., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4619. [Link]

  • King, A. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(2), e00349-20. [Link]

  • Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. [Link]

  • Pauk, K., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(4), 3694-3713. [Link]

  • King, A. M., et al. (2020). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

  • Takeuchi, I., et al. (1983). Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II. Yakugaku Zasshi, 103(10), 1037-1045. [Link]

  • Dahlgren, M. K., et al. (2009). Salicylanilides are Potent Inhibitors of Type III Secretion in Yersinia. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Zadrazilova, I., et al. (2016). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry, 24(18), 4264-4272. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • Krátký, M., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 9(15), 17359-17374. [Link]

  • Zida, A., et al. (2018). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. Scientific Reports, 8(1), 10071. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Pauk, K., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(4), 3694-3713. [Link]

  • Ienascu, I. M. C., et al. (2019). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. Revista de Chimie, 70(4), 1496-1499. [Link]

  • Ienascu, I. M. C., et al. (2019). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. ResearchGate. [Link]

  • Krátký, M., et al. (2012). In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates. Bioorganic & Medicinal Chemistry, 20(14), 4393-4402. [Link]

  • Troubleshooting Common Issues in Bacterial Culturing. (2024). Microbioz India. [Link]

  • Krátký, M., Vinšová, J., & Buchta, V. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. The Scientific World Journal, 2012, 290628. [Link]

  • Al-Harthi, H., et al. (2024). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. Cureus, 16(9), e69033. [Link]

  • Ienașcu, I. M. C., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4619. [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. [Link]

  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? (2024). ResearchGate. [Link]

  • MacGowan, A. P., & Wise, R. (2001). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 17-28. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

Sources

Thin Layer Chromatography (TLC) systems for salicylanilide separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Thin Layer Chromatography (TLC) Systems for Salicylanilide Separation

Part 1: Introduction & Scientific Rationale

Salicylanilides (e.g., Niclosamide, Rafoxanide, Oxyclozanide, Closantel) are a critical class of anthelmintic and antibacterial agents. Chemically, they are characterized by a lipophilic backbone containing both a phenolic hydroxyl group and an amide linkage.

The Separation Challenge:

  • Acidity & Tailing: The phenolic proton is weakly acidic (

    
    ). On standard silica gel, these protons interact strongly with surface silanol groups (
    
    
    
    ), leading to severe peak tailing (comet-like spots) and poor resolution.
  • Solubility: Most substituted salicylanilides are practically insoluble in water but soluble in organic solvents like acetone and ethyl acetate.

  • Structural Similarity: Differentiating between closely related derivatives (e.g., varying only by a chlorine or nitro group) requires high-selectivity mobile phases.

The Solution: This protocol utilizes a "Suppression & Selectivity" approach. We employ acid-modified mobile phases to suppress the ionization of the phenolic group, ensuring the analyte migrates as a neutral, tight band. We also introduce a Reversed-Phase (RP-TLC) cross-validation step to ensure purity.

Part 2: Core Experimental Systems

We define three distinct chromatographic systems. System A is the primary recommendation for purity checking and reaction monitoring. System B is for resolving polar metabolites. System C is for confirmation (orthogonal selectivity).

Table 1: Optimized Mobile Phase Systems
SystemStationary PhaseMobile Phase Composition (v/v)RoleTypical Rf (Niclosamide)
A (Standard) Silica Gel 60

Toluene : Ethyl Acetate : Formic Acid (60 : 40 : 1)General Purity, Kinetics0.45 – 0.55
B (High Polarity) Silica Gel 60

DCM : Methanol : Acetic Acid (90 : 10 : 1)Polar Impurities, Metabolites> 0.70
C (Reversed) RP-18

Methanol : Water : Acetic Acid (80 : 20 : 0.5)Orthogonal Confirmation0.30 – 0.40

Expert Insight: Never omit the acid. The 1% Formic or Acetic acid is non-negotiable. Without it, salicylanilides will streak from the baseline due to interaction with the silica binder.

Part 3: Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: Dissolve samples in Acetone or Methanol:DCM (1:1) . Avoid pure non-polar solvents as solubility is often poor.

  • Concentration: Prepare a 1 mg/mL stock solution.

  • Loading: Apply 2–5

    
    L using a calibrated capillary or micropipette. Keep spot diameter < 3 mm.
    
Phase 2: Plate Development (System A)
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add 20 mL of Mobile Phase A. Close the lid and equilibrate for 20 minutes .

    • Why? Saturation prevents "edge effects" (smiling solvent front) and ensures reproducible Rf values.

  • Development: Insert the plate. Allow the solvent front to migrate 80% of the plate height (approx. 8 cm on a 10 cm plate).

  • Drying: Remove plate and dry in a stream of warm air (hairdryer) for 2 minutes to remove the acid modifier.

Phase 3: Visualization & Detection

Salicylanilides offer a dual-mode detection mechanism that serves as a self-validating identity check.

  • Mode 1: Fluorescence Quenching (Non-Destructive)

    • Method: Visualize under UV light at 254 nm .

    • Observation: Salicylanilides absorb strongly at 254 nm, appearing as dark spots against the bright green fluorescent background of the

      
       indicator.
      
  • Mode 2: Chemical Derivatization (Specific)

    • Reagent: Ferric Chloride (

      
      ) Spray  (1% w/v in 50% Ethanol/Water).
      
    • Method: Spray the plate lightly until damp.

    • Observation: The phenolic group forms a complex with iron.

      • Salicylanilides:[1] Distinct Violet / Purple spots.[2]

      • Impurities (non-phenolic): No color change or yellow background.

    • Note: This confirms the presence of the intact salicyl-moiety.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for selecting the correct mobile phase and the operational workflow.

TLC_Workflow Start Start: Salicylanilide Sample Solubility Dissolve in Acetone/MeOH Start->Solubility SelectSystem Select Mobile Phase System Solubility->SelectSystem SystemA System A: Toluene/EtOAc/Acid (General Screening) SelectSystem->SystemA Standard SystemB System B: DCM/MeOH/Acid (For Polar Metabolites) SelectSystem->SystemB High Polarity SystemC System C: RP-18 MeOH/Water (Orthogonal Check) SelectSystem->SystemC Confirmation Develop Develop Plate (Saturated Chamber) SystemA->Develop SystemB->Develop SystemC->Develop Dry Dry Plate (Remove Acid) Develop->Dry DetectUV Detection 1: UV 254nm (Dark Spots) Dry->DetectUV DetectChem Detection 2: FeCl3 Spray (Violet Complex) DetectUV->DetectChem Result Calculate Rf & Purity DetectChem->Result

Figure 1: Operational workflow for the TLC analysis of salicylanilides, highlighting the dual-detection strategy.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Ionization of phenol group.Increase Acid modifier (Formic Acid) to 2%.
"Smiling" Front Uneven solvent evaporation.Ensure chamber is saturated for 20 mins; use filter paper liner.
No Spots (UV) Sample too dilute or wrong wavelength.Check concentration; Ensure plate has

indicator.
Co-elution Similar polarity of impurities.Switch to System C (Reversed Phase) to separate by hydrophobicity.

References

  • Review of Salicylanilide Detection: Pyka, A. et al.[3][4] "Detection Progress of Selected Drugs in TLC." Journal of Liquid Chromatography & Related Technologies, 2013.

  • Reversed-Phase Methods for Salicylates: Dolowy, M. & Pyka, A. "Use of RP-TLC and theoretical computational methods to compare the lipophilicity of salicylic acid and its derivatives." Scientific Reports, 2015.

  • HPLC/TLC Correlation for Oxyclozanide: Zhang, J. et al. "Determination and pharmacokinetics study of oxyclozanide suspension in cattle by LC-MS/MS." BMC Veterinary Research, 2019. (Provides basis for RP-TLC mobile phase selection).

  • General TLC Detection Reagents: Avanti Polar Lipids. "Detection Methods for Thin Layer Chromatography."[4][5][6][7] (Reference for Molybdenum and Charring protocols).

Sources

Troubleshooting & Optimization

Minimizing side reactions during salicyloyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for salicyloyl chloride applications. This guide is designed for researchers, chemists, and drug development professionals who utilize salicyloyl chloride in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the minimization of side reactions during coupling processes. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My salicyloyl chloride coupling with an amine/alcohol is giving a low yield and a complex mixture of byproducts. What are the most likely side reactions?

This is the most common issue encountered with salicyloyl chloride. Its bifunctional nature—containing both a highly reactive acyl chloride and a nucleophilic phenolic hydroxyl group—creates a competitive reaction environment.

The primary culprits are typically:

  • Intermolecular O-Acylation: The phenolic hydroxyl of one salicyloyl chloride molecule (or the salicylic acid product) attacks the carbonyl carbon of another, leading to the formation of ester-linked dimers and oligomers.

  • Self-Condensation/Polymerization: At elevated temperatures, complex polymerization or the formation of xanthone-type structures can occur, often resulting in discolored, intractable products.[1]

  • Hydrolysis: Salicyloyl chloride reacts readily with any trace moisture in the reaction setup, hydrolyzing back to salicylic acid.[1] This not only consumes your starting material but the resulting carboxylic acid can complicate purification.

  • Amine Stoichiometry Depletion: When coupling with amines, the hydrochloric acid (HCl) byproduct reacts with the amine nucleophile to form an unreactive ammonium salt.[2][3] This effectively removes it from the reaction, requiring at least two equivalents of the amine or the addition of a non-nucleophilic base.

Q2: I'm observing a significant amount of a higher molecular weight byproduct consistent with an ester. How can I prevent the phenolic hydroxyl group from reacting?

You are likely observing the result of intermolecular O-acylation. The phenolic hydroxyl is a potent nucleophile, especially when deprotonated by a base. There are two primary strategies to mitigate this: kinetic control under specific reaction conditions or a protection/deprotection strategy.

Strategy 1: Kinetic Control with Schotten-Baumann Conditions

The Schotten-Baumann reaction, which utilizes a two-phase system (typically an organic solvent like dichloromethane and water), is highly effective for acylating amines and alcohols while minimizing side reactions.[4][5]

Causality: The key is controlling which nucleophile is in the reactive phase. The amine or alcohol is soluble in the organic phase where the salicyloyl chloride resides. The base (e.g., NaOH) remains in the aqueous phase. The phenolic hydroxyl, being more acidic, is preferentially deprotonated and the resulting phenoxide is sequestered in the aqueous phase, preventing it from reacting with the acyl chloride in the organic layer. The amine, being a better nucleophile than the alcohol, reacts much faster with the acyl chloride.[6]

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Hydrolysis of salicyloyl chloride; Amine deactivation by HCl; O-acylation side product. Ensure anhydrous conditions[1]; Use Schotten-Baumann conditions or add a non-nucleophilic base; Protect the phenolic -OH.
Polymeric/Colored Impurities High reaction temperature; Self-condensation. Maintain lower, controlled reaction temperatures (0-25°C)[1]; Consider a protection strategy for complex substrates.
Product is Salicylic Acid Moisture contamination in solvent, glassware, or reagents. Use flame-dried glassware under an inert atmosphere (N₂ or Ar); Use anhydrous solvents.[1]

| Difficult Purification | Formation of multiple, similarly polar byproducts. | Optimize the reaction to favor a single product; Employ a protection/deprotection workflow to simplify the reaction mixture. |

Strategy 2: Protection of the Phenolic Hydroxyl Group

For complex syntheses or when Schotten-Baumann conditions are not suitable, the most robust method is to protect the phenolic hydroxyl group before the coupling reaction. This chemically "masks" the hydroxyl, preventing it from participating in any reactions.[7][8]

Causality: By converting the hydroxyl into a less reactive functional group (like a silyl ether or an acetal), you temporarily remove it as a competing nucleophile. After the desired coupling reaction is complete, the protecting group is selectively removed to regenerate the free hydroxyl. Silyl ethers are particularly useful due to their ease of installation and clean removal under specific conditions.[7]

Q3: My reaction with an amine nucleophile stalls, even with excess amine. Why is that, and what kind of base should I use?

This is a classic problem of in situ acid-base neutralization. The coupling reaction produces one equivalent of HCl for every equivalent of amide formed. This HCl will immediately protonate the most basic species in the mixture, which is typically your amine nucleophile, rendering it non-nucleophilic.[2][3]

Using two equivalents of the amine nucleophile can work, but it is often wasteful, especially with valuable amines. A more efficient approach is to add an inexpensive, non-nucleophilic base to act as an acid scavenger.

Recommended Bases for Salicyloyl Chloride Coupling

Base Type Key Advantages Considerations
Pyridine Organic, Tertiary Amine Also acts as a nucleophilic catalyst. Can be difficult to remove during workup. Use in moderation.
Triethylamine (TEA) Organic, Tertiary Amine Stronger base than pyridine, effective scavenger. Can sometimes cause side reactions. Must be pure.
Diisopropylethylamine (DIPEA) Organic, Hindered Amine "Hünig's base." Highly sterically hindered, making it very non-nucleophilic. Less basic than TEA. Excellent for sensitive substrates.

| Aqueous NaOH / NaHCO₃ | Inorganic | Used in Schotten-Baumann conditions. Inexpensive and effective.[4][5] | Requires a biphasic system. Not suitable for water-sensitive substrates. |

Visualizing Reaction Pathways

The diagrams below illustrate the desired coupling pathway versus the major side reactions. Understanding these competing processes is critical for effective troubleshooting.

G cluster_start Reactants cluster_desired Desired Pathway cluster_side Side Reactions SalCl Salicyloyl Chloride DesiredProduct Desired Amide or Ester (N- or O-Acylation) SalCl->DesiredProduct + Nucleophile (Good) O_Acylation O-Acylated Dimer/Oligomer SalCl->O_Acylation + another Salicyloyl Chloride molecule (Bad) Hydrolysis Salicylic Acid (Hydrolysis Product) SalCl->Hydrolysis + H₂O (Bad) Nuc Nucleophile (R-NH₂ or R-OH) Nuc->DesiredProduct

Caption: Competing reaction pathways for salicyloyl chloride.

G Start Low Yield or Impure Product CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckBase Is an appropriate base (or 2 eq. amine) used? CheckMoisture->CheckBase Yes UseAnhydrous Use flame-dried glass & anhydrous solvents CheckMoisture->UseAnhydrous No CheckTemp Is reaction temp. low (0-25°C)? CheckBase->CheckTemp Yes AddBase Use Schotten-Baumann or add scavenger base CheckBase->AddBase No ProtectOH Consider Protecting the Phenolic -OH CheckTemp->ProtectOH Yes (Still issues) ControlTemp Run reaction at 0°C and warm slowly CheckTemp->ControlTemp No Success Improved Yield & Purity ProtectOH->Success UseAnhydrous->CheckBase AddBase->CheckTemp ControlTemp->ProtectOH

Caption: Troubleshooting workflow for salicyloyl chloride coupling.

Experimental Protocols

Protocol 1: Amide Coupling using Optimized Schotten-Baumann Conditions

This protocol describes the coupling of salicyloyl chloride with a primary amine (e.g., benzylamine) to minimize side reactions.

Materials:

  • Salicyloyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.05 eq) in DCM (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Reagent Addition: In a separate, dry vessel, dissolve salicyloyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes. Simultaneously, add the 1M NaOH solution dropwise via a second addition funnel, maintaining the pH of the aqueous layer between 8-10 (check with pH paper).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Silyl Ether Protection for Amide Coupling

This protocol is for substrates where Schotten-Baumann conditions are ineffective or undesirable. It involves a two-step process: protection and then coupling.

Materials:

  • Salicylic acid (for conversion to salicyloyl chloride, or use pre-made salicyloyl chloride)

  • tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)

  • Imidazole (2.2 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Amine nucleophile (1.1 eq)

Methodology:

Part A: Protection of Salicyloyl Chloride

  • Setup: To a flame-dried flask under an inert atmosphere (N₂), add salicyloyl chloride (1.0 eq) and anhydrous DCM. Cool to 0°C.

  • Base Addition: Add imidazole (2.2 eq).

  • Silylating Agent: Add TBS-Cl (1.1 eq) portion-wise to the stirring solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS). The product is 2-(tert-butyldimethylsilyloxy)benzoyl chloride.

  • Isolation (Optional): The protected acyl chloride can often be used in situ. If isolation is required, filter off the imidazolium chloride salt and carefully concentrate the filtrate. This intermediate is still moisture-sensitive.

Part B: Amide Coupling

  • Setup: To the crude solution of the protected acyl chloride from Part A at 0°C, add your amine nucleophile (1.1 eq).

  • Base: Add triethylamine or DIPEA (1.2 eq) to scavenge the HCl that will be produced.

  • Reaction: Stir the reaction at room temperature for 2-12 hours until completion.

  • Work-up and Deprotection:

    • Quench the reaction with water and perform a standard aqueous workup.

    • After isolating the protected amide, dissolve it in THF.

    • Add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 eq) or aqueous HCl to cleave the silyl ether.

    • Stir until deprotection is complete, then perform a final workup and purification.

References

  • Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Salicylyl Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Salicylic Acid To Form Salicyloyl Chloride. Retrieved from [Link]

  • Google Patents. (2012). WO 2012/025935 A2.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • ACS Omega. (2026). A Model System of Biocompatible Organic–Inorganic Materials Containing Salicylate Peptides and Calcite: Insights into Precipitation Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). CN1446795A - Method for synthesizing N-salicyloyl-8-sodium aminocaprylic acid.
  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Allen. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-(2,4-dichlorophenyl)-2-hydroxybenzamide. This guide is designed to provide in-depth insights and practical solutions to ensure the stability and integrity of this compound in your cell culture experiments. Achieving reliable and reproducible data hinges on understanding how your experimental environment interacts with your test compound. Here, we dissect the key factors influencing the stability of N-(2,4-dichlorophenyl)-2-hydroxybenzamide and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is N-(2,4-dichlorophenyl)-2-hydroxybenzamide, and what is its general stability profile?

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a member of the salicylanilide class of compounds. This chemical family is characterized by a salicylic acid moiety linked to an aniline via an amide bond. A well-known analogue in this class is Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), which has been studied extensively.[1]

The stability of salicylanilides like N-(2,4-dichlorophenyl)-2-hydroxybenzamide is highly context-dependent. The central amide linkage is susceptible to hydrolysis, a reaction that can be significantly influenced by the pH of the surrounding medium.[2] Furthermore, as a weakly acidic compound due to its phenolic hydroxyl group, its solubility and stability can vary dramatically with small changes in pH.[1][3] In solid form, the compound is generally stable when stored in a dry, dark place at room temperature. However, once dissolved in a solvent and introduced into a complex aqueous environment like cell culture media, its stability must be empirically determined.

Q2: What are the primary factors in cell culture media that can affect the stability of this compound?

Several factors within your cell culture system can compromise the chemical integrity of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

  • pH: This is arguably the most critical factor.[4] Standard cell culture media are typically buffered to a physiological pH of ~7.2-7.4. However, cellular metabolism can cause localized or bulk shifts in pH over the course of an experiment. For the related compound Niclosamide, stability is maintained at neutral pH, but degradation is observed under strongly alkaline conditions (e.g., 1 N NaOH).[3][5] Hydrolysis of the amide bond is a primary concern and is often pH-catalyzed.[2][4]

  • Media Components & Serum: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Fetal Bovine Serum (FBS) or other sera are frequently added and introduce a high concentration of proteins, lipids, and growth factors.[6][7] The compound can bind to proteins like albumin, which may either sequester it and prevent degradation or, conversely, alter its conformation to make it more susceptible to enzymatic or chemical attack.[8] The presence of enzymes in serum, such as esterases, could also potentially contribute to the breakdown of the compound over time.[7]

  • Environmental Conditions:

    • Temperature: Incubating at 37°C, as is standard for mammalian cell culture, will accelerate chemical reactions, including potential degradation pathways, compared to storage at 4°C or room temperature.[9][10]

    • Light: Many aromatic compounds are light-sensitive. Exposure to ambient lab light, especially UV wavelengths, can induce photochemical degradation (photolysis).[11] It is always best practice to protect compound solutions from light.

    • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.[11]

Q3: What is the most likely degradation pathway for N-(2,4-dichlorophenyl)-2-hydroxybenzamide in media?

The most probable degradation pathway is the hydrolysis of the amide bond . This reaction would cleave the molecule into two smaller components: Salicylic acid and 2,4-dichloroaniline . This is analogous to the known degradation of Niclosamide into its corresponding amine and salicylic acid derivatives.[3][5] This breakdown is significant because the resulting products will likely have different biological activities and toxicities than the parent compound, potentially confounding experimental results.

Below is a diagram illustrating this proposed hydrolytic degradation pathway.

G cluster_main Proposed Hydrolytic Degradation Pathway cluster_impact Experimental Impact Parent N-(2,4-dichlorophenyl)-2-hydroxybenzamide (Active Compound) Degradation Amide Bond Hydrolysis (H₂O, pH, Temp) Parent->Degradation Product1 Salicylic Acid Degradation->Product1 + Product2 2,4-dichloroaniline Degradation->Product2 Impact Loss of Potency & Potential Artifacts Product1->Impact Product2->Impact

Caption: Proposed hydrolysis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Q4: How can I quantitatively measure the stability of the compound in my experiments?

Visual inspection is unreliable for detecting low levels of degradation. You must use quantitative analytical techniques. The two most common and appropriate methods are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available method.[12] The compound is separated from media components and its degradation products on a chromatography column. The amount of the compound is quantified by its absorbance of UV light. This method is excellent for determining the percentage of the parent compound remaining over time.[12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity than HPLC-UV.[13] It not only quantifies the parent compound but can also be used to identify and quantify the specific degradation products, confirming the degradation pathway. This is the gold standard for stability studies, especially when dealing with complex biological matrices.[12][13]

Q5: Are there any visible signs of instability or poor solubility I should watch for?

Yes, while not quantitative, visual cues can alert you to a problem. Always inspect your media after adding the compound.

  • Precipitation: The compound may fall out of solution, appearing as a fine powder, crystals, or a film on the surface of the culture vessel. This is a clear sign that the effective concentration is much lower than intended.

  • Cloudiness or Haze: A subtle turbidity can indicate the formation of insoluble aggregates or interaction with media components.

  • Color Change: Any change from the expected color of the medium could signify a chemical reaction or pH shift.[4]

If you observe any of these, it is a strong indicator of either poor solubility or instability, and the experiment should be paused until the issue is resolved.[4]

Troubleshooting Guide

Scenario 1: Inconsistent or Lower-Than-Expected Biological Activity

You perform a dose-response experiment and find that the IC50 value is higher than expected, or the results vary significantly between replicate experiments performed on different days.

  • Primary Suspected Cause: The compound is degrading in the cell culture media during the incubation period, leading to a lower effective concentration over time.

  • Troubleshooting Workflow & Solution: You must perform a formal stability assessment. This experiment will quantify the concentration of your compound in your specific cell culture medium over a time course that matches your biological assay.

G start Start: Prepare Compound-Spiked Culture Media incubate Incubate at 37°C, 5% CO₂ (Cell-Free Conditions) start->incubate Step 1 sample Sample at Time Points (e.g., 0, 2, 8, 24, 48h) incubate->sample Step 2 process Process Samples (e.g., Protein Precipitation, Centrifugation) sample->process Step 3 analyze Analyze Supernatant via HPLC or LC-MS/MS process->analyze Step 4 data Plot Concentration vs. Time Calculate % Remaining analyze->data Step 5 end Result: Determine Stability Profile data->end Step 6

Caption: Workflow for assessing compound stability in cell culture media.

Refer to the detailed "SOP for Assessing Compound Stability" in the Protocols section below. If significant degradation is observed (e.g., >15% loss within your experimental timeframe), you may need to consider shorter incubation times, replenishing the compound during the experiment, or using a more stable analogue if available.

Scenario 2: Precipitation is Observed After Adding the Compound to Media

Immediately after adding your concentrated stock solution to the pre-warmed cell culture medium, you notice a haze or visible precipitate.

  • Primary Suspected Causes:

    • Poor Aqueous Solubility: The compound's solubility limit in the final media composition has been exceeded. Salicylanilides are often poorly soluble in water.[1]

    • Solvent Shock: The compound was dissolved in a strong organic solvent (like DMSO), and its rapid introduction into the aqueous medium caused it to crash out of solution.

    • High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and can also affect compound solubility.

  • Troubleshooting & Solutions:

    • Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles that can degrade serum components and potentially the compound.[7]

    • Refine Dilution Technique:

      • Always add the stock solution to the media, not the other way around.

      • Pipette the stock solution directly into the bulk of the media while gently vortexing or swirling the tube. This rapid dispersal helps prevent localized high concentrations that lead to precipitation.

      • Consider a serial dilution approach. Perform an intermediate dilution of your stock into a smaller volume of media before adding it to the final, larger volume.

    • Control Final Solvent Concentration: The final concentration of DMSO in your culture medium should typically be ≤ 0.5%, and ideally ≤ 0.1%, to minimize solvent effects on both the cells and compound solubility. Ensure you run a "vehicle control" (media with the same final concentration of DMSO but without the compound) in all experiments.

    • Check Media Temperature: Always use media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.

Key Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution
  • Solvent Selection: Use 100% dimethyl sulfoxide (DMSO) of biotechnology or molecular biology grade.

  • Determine Concentration: Prepare a stock solution at a concentration that is at least 1000x higher than the highest final concentration you will use in your experiments. A 10 mM stock is standard.

  • Dissolution: Weigh the N-(2,4-dichlorophenyl)-2-hydroxybenzamide powder accurately. Add the calculated volume of DMSO. Vortex vigorously and, if necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use polypropylene microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: SOP for Assessing Compound Stability in Cell Culture Media

This protocol is performed in a cell-free system to isolate chemical stability from metabolic degradation.

  • Preparation:

    • Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep). Pre-warm to 37°C.

    • Prepare a 10 µM working solution of N-(2,4-dichlorophenyl)-2-hydroxybenzamide in the complete medium by diluting your DMSO stock (e.g., add 10 µL of a 10 mM stock to 10 mL of medium for a final DMSO concentration of 0.1%).

  • Incubation:

    • Dispense 1 mL aliquots of the compound-spiked medium into sterile microcentrifuge tubes for each time point.

    • Prepare time points: T=0, 2, 4, 8, 24, and 48 hours (or as relevant to your assay duration).

    • Place all tubes (except the T=0 samples) into a 37°C incubator with 5% CO₂.

  • Sample Collection & Processing:

    • For the T=0 time point, immediately process the samples after preparation.

    • At each subsequent time point, remove the corresponding tubes from the incubator.

    • Protein Precipitation: To each 1 mL sample, add 3 mL of ice-cold acetonitrile containing an appropriate internal standard (if using LC-MS/MS). The internal standard helps correct for variations in sample processing and instrument response.

    • Vortex each tube vigorously for 30 seconds to precipitate serum proteins.

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the clear supernatant to a new tube or an HPLC vial.

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.[12][13]

  • Data Interpretation:

    • Calculate the concentration of the compound at each time point.

    • Normalize the data by expressing the concentration at each time point as a percentage of the concentration at T=0.

    • Plot "% Remaining" versus "Time (hours)". A stable compound will show a flat line close to 100%. A loss of >15% over the experimental duration is typically considered significant instability.

Example Data Presentation

The results from a stability study should be summarized in a clear, tabular format.

Table 1: Example Stability Data for N-(2,4-dichlorophenyl)-2-hydroxybenzamide in DMEM + 10% FBS

Time Point (Hours)Mean Concentration (µM) ± SD (n=3)% Remaining (Relative to T=0)
010.1 ± 0.3100%
29.9 ± 0.498.0%
49.7 ± 0.296.0%
89.5 ± 0.594.1%
248.2 ± 0.681.2%
486.5 ± 0.764.4%

This is hypothetical data for illustrative purposes.

References

  • The Impact of Serum Proteins and Surface Chemistry on Magnetic Nanoparticle Colloidal Stability and Cellular Uptake in Breast Cancer Cells. PubMed.
  • aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics, Oxford Academic.
  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Dovepress.
  • Impact of Serum Source on Human Mesenchymal Stem Cell Osteogenic Differenti
  • The impact of freeze–thaw cycles on serum performance. zenCELL owl.
  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. PMC.
  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetr
  • N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC.
  • Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. MDPI.
  • STABILITY CONSIDER
  • Factors Affecting Stability of Formul
  • "Drug Stability and factors that affect on the drug stability" Review BY.
  • Strategies for Resolving Stability Issues in Drug Formul
  • 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide. Sigma-Aldrich.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. Benchchem.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.

Sources

Alternative coupling reagents for N-(2,4-dichlorophenyl)-2-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Aniline" Challenge

You are attempting to couple Salicylic Acid (2-hydroxybenzoic acid) with 2,4-Dichloroaniline . This is not a standard amide coupling due to two competing factors:

  • Electronic Deactivation: The 2,4-dichloroaniline is an extremely poor nucleophile.[1][2] The two chlorine atoms withdraw electron density from the aromatic ring, making the amine "lazy." Standard reagents like EDC/HOBt often fail to drive this reaction to completion.[2]

  • Competitive Nucleophilicity: The unprotected hydroxyl (-OH) group on the salicylic acid can act as a competing nucleophile, leading to O-acylation (ester formation) or oligomerization if the activation is too aggressive or the base is too strong.

This guide prioritizes T3P® (Propylphosphonic anhydride) as the primary recommendation for its dual ability to activate the acid strongly while maintaining chemoselectivity.

Part 1: Reagent Selection Matrix

Use this table to select the correct reagent based on your scale and constraints.

ReagentRecommendation LevelBest For...Key Technical AdvantageCritical Drawback
T3P (Propylphosphonic anhydride) ⭐⭐⭐⭐⭐ (Primary) General Lab & Scale-up Water-soluble byproducts. Excellent chemoselectivity (favors N- over O-acylation).[1][2] Low epimerization.[1][2][3]Requires specific base (Pyridine/NMI) for optimal kinetics.[2]
HATU ⭐⭐⭐⭐ (Secondary)Small Scale / HTS Extremely high reactivity ("The Bazooka").[2] Forces reaction with stubborn anilines.High Risk of O-acylation. Expensive.[1][2] Difficult to remove byproduct (tetramethylurea) without aqueous washes.[2]
PCl₃ (Phosphorus Trichloride) ⭐⭐⭐ (Legacy)Industrial / Multi-Kg Very cheap.[2] One-pot activation/coupling.[1][2] Used in commercial Niclosamide synthesis.[1][2]Safety Hazard. Generates HCl gas.[1][2] Harsh conditions (Reflux in Toluene/Xylene).[2]
EDC / HOBt ⭐ (Not Recommended)Easy WorkupStandard peptide coupling.[2]Insufficient Reactivity. Likely to stall at <30% conversion with 2,4-dichloroaniline.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: The Modern Standard (T3P Coupling)

Recommended for mg to 100g scale. High purity, easy workup.

Reagents:

  • Salicylic Acid (1.0 equiv)[2]

  • 2,4-Dichloroaniline (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) — Crucial: Pyridine acts as both base and acyl-transfer catalyst.[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative).[1][2]

Step-by-Step:

  • Dissolution: Charge Salicylic Acid and 2,4-Dichloroaniline into the flask with EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C. Stir for 10 minutes.

  • Activation: Add T3P solution dropwise at 0–5°C.

    • Why? Exotherm control is vital to prevent the phenol from attacking the activated acid.

  • Reaction: Allow to warm to Room Temperature (20–25°C).

    • Checkpoint: Monitor by TLC/HPLC.[1][2] If <50% conversion after 4 hours, heat to 50°C. The electron-poor aniline may require thermal energy to overcome the activation barrier.

  • Workup (The "Self-Validating" Step):

    • Add water (equal volume).[2] Stir for 15 mins.

    • Separate layers.[1][2][4]

    • Wash 1 (Acidic): 1M HCl (removes excess Pyridine and unreacted Aniline).[2]

    • Wash 2 (Basic): Sat. NaHCO₃ (removes unreacted Salicylic Acid and T3P byproducts).[2]

    • Note: The product (Phenol pKa ~8) is stable to bicarbonate washes, but do not use NaOH (pKa >13), or you will extract your product.[1]

  • Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][2]

Protocol B: The "Nuclear Option" (HATU)

Recommended only if T3P fails or for milligram-scale library synthesis.[2]

Reagents:

  • Salicylic Acid (1.0 equiv)[2]

  • 2,4-Dichloroaniline (1.2 equiv)[1][2]

  • HATU (1.2 equiv)[2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[2]

  • Solvent: DMF (Required for HATU solubility).

Step-by-Step:

  • Dissolve Salicylic Acid in DMF.[1][2]

  • Add DIPEA.[1][2] Stir 5 mins.

  • Add HATU.[1][2] Stir for only 2-5 minutes.

    • Critical: Long activation times increase the risk of the phenol reacting with the HATU to form a side product.

  • Add 2,4-Dichloroaniline immediately.[1][2]

  • Stir at RT for 12-24 hours.

  • Workup: Dilute with EtOAc (excess). Wash 3x with Water (to remove DMF), 1x with 1M HCl, 1x with Brine.[1]

Part 3: Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC, but it's not the amide." (Chemoselectivity)

Diagnosis: You likely formed the Ester (O-acylation) instead of the Amide.[2]

  • Cause: The phenol -OH competed with the aniline. This happens if the aniline is too slow (deactivated) or the base was too strong (deprotonating the phenol).

  • Solution:

    • Switch to T3P (Protocol A).[2] It is kinetically selective for amines.[1][2]

    • Pre-mix the aniline and acid before adding the coupling reagent. Do not "pre-activate" the acid for long periods in the absence of the amine.

Issue 2: "The reaction stalls at 40% conversion."

Diagnosis: The 2,4-dichloroaniline is too deactivated.

  • Solution:

    • Heat: Increase temperature to 60-80°C (If using T3P/EtOAc, switch to T3P/Butyl Acetate or Toluene for higher boiling points).

    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). Warning: DMAP increases the risk of O-acylation, so monitor carefully.[1]

Issue 3: "My product is disappearing during workup."

Diagnosis: You are washing with a base that is too strong.[2]

  • Science: The product is a salicylanilide.[5] The phenolic proton is acidic (pKa ~7-8) due to the electron-withdrawing amide and chlorines.[2]

  • Fix: Use 0.5M HCl for the acid wash. Use dilute NaHCO₃ for the basic wash, but keep contact time short. Do NOT use NaOH or Na₂CO₃.[1][2]

Part 4: Decision Logic & Mechanism

G Start Start: Salicylic Acid + 2,4-Dichloroaniline ReagentChoice Select Coupling Reagent Start->ReagentChoice T3P T3P (Propylphosphonic Anhydride) ReagentChoice->T3P Preferred HATU HATU ReagentChoice->HATU Small Scale Only T3P_Path Add Pyridine + T3P (EtOAc, 0-50°C) T3P->T3P_Path HATU_Path Add DIPEA + HATU (DMF, RT) HATU->HATU_Path Check Check Conversion (HPLC/TLC) T3P_Path->Check HATU_Path->Check Success High Conversion (>90%) Check->Success Amide Formed Fail_Stall Stalled / Low Yield Check->Fail_Stall Aniline too lazy Fail_Side Wrong Product (Ester) Check->Fail_Side Phenol attacked Fix_Heat Troubleshoot: Increase Temp or Switch Solvent Fail_Stall->Fix_Heat Fix_Selectivity Troubleshoot: Switch to T3P or Protect Phenol (-OAc) Fail_Side->Fix_Selectivity

Figure 1: Decision tree for reagent selection and troubleshooting based on reaction outcomes.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2][6][7] Tetrahedron.

  • Common Organic Chemistry. "Amide Coupling Reagents: T3P Protocols."

Sources

Technical Support Center: N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,4-dichlorophenyl)-2-hydroxybenzamide, a compound commonly known as Niclosamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on controlling the hydrolysis of this molecule during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to the Stability of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a salicylanilide derivative with a well-documented susceptibility to hydrolysis, particularly under acidic and basic conditions.[1][2] The amide bond is the primary site of hydrolytic cleavage, leading to the formation of specific degradation products. Understanding and controlling this degradation is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations. This guide will provide the foundational knowledge and practical steps to mitigate unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of N-(2,4-dichlorophenyl)-2-hydroxybenzamide hydrolysis?

A1: The amide bond in N-(2,4-dichlorophenyl)-2-hydroxybenzamide is susceptible to cleavage, especially under alkaline conditions. This hydrolysis results in the formation of 2-chloro-4-nitroaniline (DEG I) and 5-chlorosalicylic acid (DEG II).[3][4] Under certain aqueous conditions, other degradants such as aminoniclosamide and hydroxyniclosamide have also been identified.[5]

Q2: At what pH is N-(2,4-dichlorophenyl)-2-hydroxybenzamide most stable?

A2: The stability of N-(2,4-dichlorophenyl)-2-hydroxybenzamide is highly pH-dependent. It exhibits significant degradation in both acidic and basic environments.[1][2] The compound is most stable in neutral aqueous solutions. One study demonstrated that solutions at neutral pH and pH 9 were stable for at least 16 days.[6] Therefore, maintaining a pH as close to neutral as possible is recommended for stock solutions and experimental buffers, unless the experimental design specifically requires acidic or basic conditions.

Q3: How does temperature affect the hydrolysis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide?

A3: As with most chemical reactions, the rate of hydrolysis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide increases with temperature. Kinetic studies of its alkaline degradation have shown that the rate constant of hydrolysis follows the Arrhenius equation, with a calculated activation energy of 3.41 kcal/mol.[3] This indicates that even a moderate increase in temperature can accelerate degradation. Therefore, it is advisable to store stock solutions at low temperatures (e.g., 2-8 °C) and to perform experiments at controlled room temperature unless otherwise specified.

Q4: Can the buffer system I use influence the stability of N-(2,4-dichlorophenyl)-2-hydroxybenzamide?

A4: Yes, the choice of buffer is critical. While maintaining the optimal pH is paramount, some buffer species can participate in catalysis. It is best to use buffers with minimal reactivity. Phosphate and borate buffers are generally suitable. Avoid buffers containing primary amines, such as Tris, as they can potentially act as nucleophiles and compete with water in the hydrolysis reaction, or in some cases, form adducts with the compound or its degradation products.

Q5: I am observing unexpected peaks in my chromatogram when analyzing N-(2,4-dichlorophenyl)-2-hydroxybenzamide. Could this be due to hydrolysis?

A5: It is highly probable. If you observe additional peaks, especially those corresponding to the retention times of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid, it is a strong indication that your sample has undergone hydrolysis. To confirm this, you can perform a forced degradation study by intentionally exposing your compound to mild acidic and basic conditions and comparing the resulting chromatograms with your experimental samples.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: You prepare a stock solution of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, and upon analysis, you find the concentration is significantly lower than expected, with the appearance of new peaks in your chromatogram.

  • Root Cause Analysis:

    • Incorrect pH: The pH of your solvent or buffer may be too acidic or too basic. N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a weak acid with a pKa ranging from 5.6 to 7.2, making its solubility and stability sensitive to pH changes.[2][7]

    • High Temperature: The solution may have been prepared or stored at an elevated temperature, accelerating the rate of hydrolysis.

    • Solvent Reactivity: The solvent itself may be contributing to the degradation.

  • Corrective and Preventive Actions:

    • pH Measurement and Adjustment: Immediately measure the pH of your stock solution and any buffers used. Adjust to a neutral pH (6.8-7.4) if your experimental protocol allows.

    • Temperature Control: Prepare stock solutions using solvents at room temperature and store them in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

    • Solvent Selection: Use high-purity solvents. If preparing aqueous solutions, use freshly purified water (e.g., Milli-Q or equivalent).

Issue 2: Inconsistent Results Between Experiments
  • Symptom: You are performing a series of experiments and observe significant variability in the activity or measured concentration of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

  • Root Cause Analysis:

    • Inconsistent pH of Buffers: Small variations in the preparation of buffers can lead to significant differences in pH, affecting the rate of hydrolysis.

    • Age of Stock Solution: An older stock solution may have undergone significant degradation compared to a freshly prepared one.

    • Light Exposure: Although less common for hydrolysis, prolonged exposure to light can sometimes contribute to degradation, especially in alkaline solutions which may favor photooxidation.[2]

  • Corrective and Preventive Actions:

    • Standardize Buffer Preparation: Implement a strict protocol for buffer preparation, including the use of a calibrated pH meter.

    • Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared stock solutions of N-(2,4-dichlorophenyl)-2-hydroxybenzamide. If storing solutions, validate their stability over the intended period of use.

    • Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

Issue 3: Formation of Precipitate in Aqueous Solutions
  • Symptom: You dissolve N-(2,4-dichlorophenyl)-2-hydroxybenzamide in an aqueous buffer, and over time, a precipitate forms.

  • Root Cause Analysis:

    • pH-Dependent Solubility: N-(2,4-dichlorophenyl)-2-hydroxybenzamide is poorly water-soluble, and its solubility is pH-dependent.[8] Changes in pH can cause the compound to precipitate out of solution.

    • Recrystallization: In acidic media, amorphous forms of the compound can recrystallize into more stable, less soluble polymorphic forms.[7]

  • Corrective and Preventive Actions:

    • Optimize pH for Solubility and Stability: While a neutral pH is best for stability, a slightly alkaline pH may be needed to achieve the desired concentration. A careful balance must be struck. It has been reported that solubility increases at higher pH values.[2]

    • Use of Co-solvents: For in vitro experiments, consider using a small percentage of a water-miscible organic solvent such as DMSO or ethanol to maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

    • Formulation Strategies: For drug development applications, consider advanced formulation strategies such as amorphous solid dispersions with enteric coatings to protect the compound from the acidic environment of the stomach and enhance bioavailability.[7]

Hydrolysis Pathway and Key Factors

The hydrolysis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a critical parameter to control in experimental settings. The following diagram illustrates the primary hydrolytic degradation pathway and the key factors that influence its rate.

Hydrolysis_Pathway cluster_main Hydrolysis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide cluster_products Degradation Products cluster_factors Influencing Factors Parent N-(2,4-dichlorophenyl)-2-hydroxybenzamide Product1 2-chloro-4-nitroaniline Parent->Product1 Hydrolysis (Amide Bond Cleavage) Product2 5-chlorosalicylic acid Parent->Product2 pH pH (Acidic or Basic) pH->Parent Temp Temperature Temp->Parent Buffer Buffer Composition Buffer->Parent Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., in Methanol) B Prepare Buffers and Experimental Solutions A->B C Perform Experiment with N-(2,4-dichlorophenyl)-2-hydroxybenzamide B->C D Collect Samples at Different Time Points C->D E Sample Preparation (Dilution, Filtration) D->E F Analyze by Stability-Indicating RP-HPLC Method E->F G Quantify Parent Compound and Degradation Products F->G H Assess Stability and Interpret Results G->H

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of N-(2,4-dichlorophenyl)-2-hydroxybenzamide and Related Salicylanilides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of Salicylanilides

N-(2,4-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities. A prominent member of this class is Niclosamide, an anthelmintic drug approved by the FDA, which has been repurposed for its potential in antiviral and anticancer therapies. Given the structural similarity, N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a compound of interest for research and development.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique that provides critical information about the electronic structure of molecules. The determination of the wavelength of maximum absorbance (λmax) is essential for quantitative analysis, such as determining concentration in dissolution studies, assessing drug loading in nanoparticles, and monitoring reaction kinetics.[1][2] This guide provides a comparative analysis of the UV-Vis absorption characteristics of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, leveraging experimental data from the closely related analogue, Niclosamide, to establish a robust analytical framework.

The Origin of UV-Vis Absorption in Salicylanilides

The UV-Vis absorption spectra of salicylanilides are primarily governed by the presence of conjugated systems of double bonds within their aromatic rings.[3] The core structure contains two key chromophores (light-absorbing groups): the 2-hydroxybenzoyl ring and the substituted aniline ring, linked by an amide bond.

The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π*). The energy difference between these orbitals dictates the λmax. Key electronic transitions in these molecules include:

  • π → π* transitions: These are high-energy transitions occurring within the aromatic rings and are responsible for the strong absorption bands typically observed.

  • n → π* transitions: These lower-energy transitions involve the non-bonding electrons on the oxygen and nitrogen atoms of the amide and hydroxyl groups.

Substituents on the aromatic rings can significantly modulate the λmax. Electron-withdrawing groups (like nitro groups) or electron-donating groups (like hydroxyl groups), as well as halogens, can alter the energy levels of the molecular orbitals, leading to a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.[3][4]

Comparative Analysis of Absorption Maxima (λmax)

Experimental Data for Niclosamide

Niclosamide has been extensively characterized by UV-Vis spectroscopy across various solvents and pH conditions. This data provides a solid benchmark for comparison.

CompoundSolvent/Mediumλmax (nm)Reference
NiclosamideEthanol346[1]
NiclosamideMethanol330[2]
NiclosamideBuffered Solutions333[5]

The slight variation in λmax between ethanol and methanol is expected and attributable to differences in solvent polarity, which can stabilize the ground or excited state of the molecule to different extents.

Predicted Absorption Maxima for N-(2,4-dichlorophenyl)-2-hydroxybenzamide

The primary structural difference between Niclosamide and the target compound is the substitution at the 4'-position of the aniline ring: a nitro group (-NO₂) in Niclosamide versus a chlorine atom (-Cl) in N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

  • The nitro group is a strong electron-withdrawing group that extends the conjugated system of the molecule through resonance. This extension of conjugation typically leads to a bathochromic (red) shift, moving the λmax to a longer wavelength.

  • Chlorine, while also electron-withdrawing via induction, is less effective at extending conjugation compared to a nitro group.

Therefore, it is predicted that the λmax of N-(2,4-dichlorophenyl)-2-hydroxybenzamide will be at a slightly shorter wavelength (hypsochromic shift) compared to Niclosamide when measured in the same solvent. The absorption profile is expected to be sharp and well-defined, characteristic of aromatic compounds.[6]

Standardized Protocol for Experimental Determination of λmax

To ensure trustworthy and reproducible results, the following detailed protocol, adapted from validated methods for Niclosamide, should be employed.[2][5] This protocol is designed as a self-validating system for the accurate determination of the UV-Vis absorption maximum.

Materials and Equipment
  • Analyte: N-(2,4-dichlorophenyl)-2-hydroxybenzamide, analytical standard grade

  • Solvent: Methanol or Ethanol, HPLC or spectrophotometric grade

  • Equipment:

    • Dual-beam UV-Vis spectrophotometer

    • Calibrated analytical balance

    • Volumetric flasks (e.g., 10 mL, 100 mL), Class A

    • Calibrated micropipettes

    • Quartz cuvettes (1 cm path length)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis s1 1. Prepare Stock Solution Weigh ~10 mg of analyte. Dissolve in 100 mL solvent (e.g., Methanol). s2 2. Prepare Working Solution Dilute stock solution to a final concentration of ~10 µg/mL. s1->s2 a3 6. Measure Sample Replace blank with the working solution and acquire the spectrum. s2->a3 Analyte s3 3. Prepare Blank Use the same solvent as used for the working solution. a2 5. Autozero (Baseline) Use the blank solution in a quartz cuvette to zero the instrument. s3->a2 Blank a1 4. Set Instrument Parameters Scan range: 200-500 nm. Data interval: 1 nm. a1->a2 a2->a3 a4 7. Identify λmax Determine the wavelength corresponding to the highest absorbance peak. a3->a4

Caption: Workflow for the determination of UV-Vis λmax.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10.0 mg of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of the chosen solvent (e.g., methanol) and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly. The final concentration should yield an absorbance value within the linear range of the instrument (typically 0.2 - 1.0 A.U.).

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the wavelength range to scan from 200 nm to 500 nm.[2]

    • Fill a 1 cm quartz cuvette with the solvent to be used as the blank. Place it in the reference and sample holders and perform a baseline correction (autozero).

    • Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Use the instrument's software to identify the wavelength that corresponds to the maximum absorbance peak. This value is the λmax.

    • Record the absorbance value at the λmax. For quantitative analysis, this procedure would be repeated for a series of standard solutions to generate a calibration curve.[2][7]

Conclusion

While direct spectral data for N-(2,4-dichlorophenyl)-2-hydroxybenzamide is sparse, a robust analytical approach can be established through comparative analysis with its well-documented analogue, Niclosamide. The UV-Vis absorption maximum (λmax) for N-(2,4-dichlorophenyl)-2-hydroxybenzamide is predicted to occur at a wavelength slightly shorter than the 330-346 nm range observed for Niclosamide in alcoholic solvents, due to the replacement of a nitro group with a chloro substituent. The provided experimental protocol offers a validated, step-by-step method for the precise determination of its λmax, enabling researchers to develop reliable quantitative assays crucial for drug development and quality control.

References

  • Naqvi, S., et al. (2017). Niclosamide loaded biodegradable chitosan nanocargoes: an in vitro study for potential application in cancer therapy. PMC. Available at: [Link]

  • Zhang, J., et al. (2022). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Pharmaceutics and Pharmacology | Oxford Academic. Available at: [Link]

  • Naqvi, S., et al. (2017). (a) UV–visible absorption spectra of niclosamide alone (in ethanol),... ResearchGate. Available at: [Link]

  • Castedo, A., et al. (2021). The pH Dependence of Niclosamide Solubility, Dissolution and Morphology Motivates a Potentially More Bioavailable Mucin-Penetr. bioRxiv. Available at: [Link]

  • Validation of UV-visible spectrophotometric method for niclosamide in different media. (2024). Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. PMC. Available at: [Link]

  • Pop, R., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. Available at: [Link]

  • Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. NIST WebBook. Available at: [Link]

  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. Available at: [Link]

  • Blake, A. J., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Varghese, H. S., et al. (2014). Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry. Available at: [Link]

  • Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. University of Pardubice. Available at: [Link]

  • Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Cheméo. Available at: [Link]

  • 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. SpectraBase. Available at: [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. ResearchGate. Available at: [Link]

  • UV-Vis absorption spectrum of the chlorophenols. ResearchGate. Available at: [Link]

  • Szymański, B., & Fouroutan-Nejad, C. (2026). H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. ChemRxiv. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • to develop validated method of salicylic acid by uv- visible spectroscopy as impurity in pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Fadda, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available at: [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of California, Irvine. Available at: [Link]

Sources

Technical Guide: Elemental Analysis & Purity Validation for C₁₃H₉Cl₂NO₂

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, the formula C₁₃H₉Cl₂NO₂ represents a class of halogenated nitrogen-containing heterocycles (often quinoline or acridine derivatives) critical to medicinal chemistry scaffolds. While High-Resolution Mass Spectrometry (HRMS) provides molecular identity, it fails to quantify bulk purity or solvation states—a critical gap in Good Manufacturing Practice (GMP) workflows.

This guide objectively compares Automated Combustion Analysis (CHNS) against HRMS and Schöniger Flask Titration for the validation of C₁₃H₉Cl₂NO₂. The focus is on the specific challenges posed by the high chlorine content (~25% w/w), which can poison standard reduction catalysts and skew results if not managed with specific protocols.

Theoretical Framework: The Stoichiometric Target

Before selecting an analytical method, the theoretical composition must be established as the baseline for the "Pass/Fail" criteria.

Molecular Formula: C₁₃H₉Cl₂NO₂ Molecular Weight: 282.12 g/mol

Table 1: Theoretical Composition & Acceptance Limits

Based on standard Journal of Organic Chemistry (JOC) and ACS acceptance criteria of ±0.40%.

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 1312.011156.1455.35% 54.95% – 55.75%
Hydrogen (H) 91.0089.073.22% 2.82% – 3.62%
Chlorine (Cl) 235.45070.9025.13% 24.73% – 25.53%
Nitrogen (N) 114.00714.014.96% 4.56% – 5.36%
Oxygen (O) 215.99932.0011.34% Calculated by difference

Comparative Analysis: Selecting the Validation Method

For a molecule with ~25% Chlorine by weight, standard methods often fail due to halogen interference. Below is a comparison of the primary validation workflows.

Table 2: Method Performance Comparison
FeatureMethod A: Automated CHNS Combustion (Recommended)Method B: HRMS (Orbitrap/Q-TOF) Method C: Schöniger Flask + Potentiometric Titration
Primary Output Bulk Purity (% w/w)Molecular Identity (m/z)Exact Halogen Content (% Cl)
Destructive? Yes (~2 mg)No (Trace amounts)Yes (~10–20 mg)
Cl Interference High (Requires Ag/Sn trap)NoneN/A (Target analyte)
Solvent Detection Detects trapped solvent (results drift)Blind to neutral solventsBlind to non-halogenated solvents
Throughput High (5 mins/sample)High (1 min/sample)Low (30 mins/sample)
Suitability Gold Standard for Purity Gold Standard for ID Gold Standard for Cl Accuracy
Analytical Decision Workflow

The following diagram illustrates the logical flow for validating C₁₃H₉Cl₂NO₂, highlighting the necessity of combining methods for full characterization.

ValidationWorkflow Start Synthesized C13H9Cl2NO2 HRMS Step 1: HRMS (ESI+) Start->HRMS CheckID Correct m/z (282.00)? HRMS->CheckID FailID Discard/Repurify CheckID->FailID No Combustion Step 2: Automated CHN Analysis CheckID->Combustion Yes Cl_Trap CRITICAL: Ensure Ag/Sn Trap Active Combustion->Cl_Trap Pre-check ResultCheck Within ±0.4%? Combustion->ResultCheck Cl_Trap->Combustion Pass Validation Complete (Pure Bulk Material) ResultCheck->Pass Yes FailPurity Result > ±0.4% Deviation ResultCheck->FailPurity No SolventCheck Check NMR for Solvents (Recalculate Theoretical) FailPurity->SolventCheck HalogenCheck Step 3: Schöniger Flask (Verify Cl Content) FailPurity->HalogenCheck

Figure 1: Analytical decision tree for validating halogenated small molecules. Note the critical branch for halogen trapping during combustion.

Technical Deep Dive: The Chlorine Interference Challenge

The Problem: Halogen Poisoning

In standard CHN analysis, the sample is combusted at ~950°C.



The produced Chlorine gas (


) and Hydrogen Chloride (

) pose two risks:
  • Positive Error on Carbon: Halogens can interfere with TCD (Thermal Conductivity Detector) signals if not scrubbed.

  • Cumulative Damage: Halogens react with the copper reduction tube (used to convert

    
     to 
    
    
    
    ), forming Copper(II) Chloride (
    
    
    ). This is volatile and depletes the copper rapidly, leading to instrument drift after only a few runs of C₁₃H₉Cl₂NO₂.
The Solution: Modified Combustion Protocol

To validate this specific molecule, the "Product" (The Analyzer) must be configured with a Halogen Trap .

Experimental Protocol: Automated CHN with Halogen Management
  • Sample Preparation:

    • Dry C₁₃H₉Cl₂NO₂ in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopicity is a common error source).

    • Weigh 1.5 – 2.0 mg (±0.001 mg) into a Tin (Sn) capsule. Tin is preferred over silver for high-flash combustion.

  • Combustion Aid Addition:

    • Add ~5 mg of Tungsten(VI) Oxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      to the capsule.
    • Reasoning: These oxides act as flux/catalysts to prevent the formation of refractory carbon carbides, ensuring 100% carbon release in aromatic heterocycles.

  • Instrument Configuration (Critical Step):

    • Ensure the combustion tube contains a distinct layer of Silver Wool or Silver Granules maintained at 600–800°C.

    • Mechanism:

      
      . This irreversibly traps the chlorine, preventing it from reaching the detector or poisoning the copper reduction layer.
      
  • Run Parameters:

    • Combustion Temp: 980°C

    • Reduction Temp: 650°C

    • Carrier Gas: Helium[1]

    • Oxygen Dosing: 10 mL (Excess required for the Cl₂ oxidation state).

Visualizing the Combustion Train

The following diagram details the internal flow required to successfully analyze C₁₃H₉Cl₂NO₂.

CombustionTrain Sample Sample (C13H9Cl2NO2 + WO3) Furnace Combustion Furnace (980°C) Sample->Furnace AshCrucible Ash Crucible Furnace->AshCrucible OxidationZone Oxidation Catalyst (Cr2O3) Furnace->OxidationZone Gases: CO2, H2O, NOx, Cl2 HalogenTrap HALOGEN TRAP (Silver Wool) OxidationZone->HalogenTrap ReductionZone Reduction Copper (Convert NOx -> N2) HalogenTrap->ReductionZone Cl2 Removed Traps Water/CO2 Traps ReductionZone->Traps Detector TCD Detector Traps->Detector N2, CO2, H2O

Figure 2: Schematic of the combustion train. The Halogen Trap (Yellow) is the critical component for C₁₃H₉Cl₂NO₂ analysis.

Troubleshooting & Data Interpretation

If your results fall outside the ±0.4% range, perform the following diagnostic steps before re-synthesizing.

Scenario A: High Carbon (+0.8%), Low Nitrogen
  • Cause: Incomplete combustion. The aromatic ring system of C₁₃H₉Cl₂NO₂ is stable.

  • Fix: Increase Oxygen dose time by 5 seconds and double the amount of

    
     combustion aid.
    
Scenario B: High Hydrogen (+0.6%)
  • Cause: Solvent trap. The molecule likely crystallized with water or methanol.

  • Fix: Check 1H-NMR for solvent peaks. Recalculate theoretical values assuming a hemi-hydrate (

    
    ).
    
Scenario C: Drift in Nitrogen values over sequential runs
  • Cause: Chlorine breakthrough. The Silver trap is saturated.

  • Fix: Replace the combustion tube packing immediately.

References

  • American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Interference Management. Retrieved from [Link]

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Classic methodology reference for Flask Combustion).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Dichlorosalicylanilides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Scaffold, A Story of Targeted Activity

Salicylanilides are not a new chapter in medicinal chemistry; their broad biological activity has been a subject of extensive study for decades.[1][2] This class of compounds, characterized by a 2-hydroxy-N-phenylbenzamide core, has demonstrated a remarkable spectrum of effects, including potent antibacterial, antimycobacterial, antifungal, and more recently, anticancer properties.[1][2] However, the true art of leveraging this scaffold lies in understanding how subtle structural modifications dramatically alter its potency, selectivity, and mechanism of action. This is the core principle of Structure-Activity Relationship (SAR) analysis.[3]

This guide moves beyond a simple catalog of compounds to provide a comparative analysis of dichlorosalicylanilides, a subclass where the strategic placement of chlorine atoms unlocks significant therapeutic potential. We will dissect the causality behind experimental findings, offering field-proven insights into how specific structural features dictate biological outcomes. For researchers in drug development, understanding the SAR of this scaffold is paramount to designing next-generation agents with enhanced efficacy and reduced toxicity.

The Core Architecture: Points of Strategic Modification

The biological activity of any salicylanilide derivative is fundamentally governed by the nature and position of substituents on its two aromatic rings: the salicylic acid moiety (Ring A) and the aniline moiety (Ring B). The presence of the phenolic hydroxyl (-OH) and the amide linker (-CONH-) are also critical, providing key hydrogen bonding interactions. Dichlorosalicylanilides introduce two electron-withdrawing chlorine atoms, which significantly influence the molecule's lipophilicity, electronic distribution, and ultimately, its interaction with biological targets.[4]

Part 1: Antimicrobial Potency of Dichlorosalicylanilides

The most well-documented activity of halogenated salicylanilides is their potent effect against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[5] Conversely, they typically show little to no activity against Gram-negative strains.[1] This selectivity provides the first clue into their mechanism of action.

Mechanism of Action: More Than Just a Membrane Disruptor

While the lipophilic nature of these compounds suggests an interaction with bacterial membranes, a primary proposed mechanism is the uncoupling of the proton motive force across the cytoplasmic membrane. This action disrupts essential cellular processes like ATP synthesis. Furthermore, salicylanilides have been shown to inhibit bacterial virulence by blocking the Type III Secretion System (T3SS), a needle-like apparatus used by many pathogenic bacteria to inject toxins into host cells.

Structure-Activity Relationship: A Tale of Two Rings

Experimental data reveals a clear correlation between the placement of chlorine atoms and antibacterial potency.

  • Aniline Ring (Ring B) Substitution: The position of the chlorine atom on the aniline ring is a critical determinant of activity. A comparative study of chloro-substituted salicylanilide derivatives demonstrated that compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide were significantly more active than their N-(4-chlorophenyl) counterparts.[1][6] This suggests that substitution at the ortho- position of the aniline ring is favorable for antibacterial action.

  • Salicylic Acid Ring (Ring A) Substitution: On the salicylic acid ring, a weak electron-withdrawing group, such as a chlorine atom at position 5, is generally favored for activity.[7] This enhances the acidity of the phenolic hydroxyl group, which is often crucial for action.

  • The Role of Hydroxyl and Amide Groups: The free phenolic hydroxyl group is often considered essential. However, esterification of this group to create prodrugs can sometimes lead to enhanced activity, possibly by improving membrane permeability before being hydrolyzed back to the active form within the cell.[1] The combination of an acetylated phenolic hydroxyl with a trifluoromethyl group on the aniline ring has been shown to greatly enhance antistaphylococcal activity.[5]

Comparative Performance Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of chloro-substituted salicylanilide derivatives against Gram-positive bacteria, illustrating the SAR principles discussed.

Compound IDStructure (Substituents on Aniline Ring B)Test OrganismMIC (mg/mL)MBC (mg/mL)Reference
CSD-1 N-(2-chlorophenyl)S. aureus ATCC 259230.1250.25[1][6]
CSD-2 N-(2-chlorophenyl)B. cereus ATCC 145790.250.5[1][6]
CSD-3 N-(4-chlorophenyl)S. aureus ATCC 25923>1.0>1.0[1][6]
CSD-4 N-(4-chlorophenyl)B. cereus ATCC 14579>1.0>1.0[1][6]

Data synthesized from published studies to illustrate comparative potency. CSD = Chloro-Substituted Derivative.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of dichlorosalicylanilides against bacteria like S. aureus, adhering to the principles of the Clinical and Laboratory Standards Institute (CLSI).

Rationale: The broth microdilution method is a gold standard for quantifying antimicrobial susceptibility. It allows for the simultaneous testing of multiple concentrations of a compound in a high-throughput format, providing a quantitative MIC value, which is defined as the lowest concentration of an agent that completely inhibits visible growth.[8][9]

Materials:

  • 96-well sterile microtiter plates (U- or flat-bottom)

  • Test compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (S. aureus ATCC 29213) grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-4 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8]

  • Compound Dilution Series:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x highest concentration of the test compound (e.g., 256 µg/mL in MHB) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10]

    • Column 11 serves as the positive control (inoculum, no compound).

    • Column 12 serves as the negative/sterility control (MHB only, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations (e.g., 128, 64, 32...0.25 µg/mL).

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.[8]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the positive control well (column 11).[3][9]

Part 2: Anticancer Activity and Mechanism of Action

The repurposing of halogenated salicylanilides, particularly niclosamide, for oncology has unveiled a new dimension to their therapeutic utility.[2] These compounds exert their anticancer effects through diverse mechanisms, with the modulation of critical signaling pathways being a central theme.[2]

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

A key mechanism implicated in the anticancer activity of salicylanilides is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]

Causality: In many cancers, STAT3 is constitutively activated, meaning it is always "on."[11] This aberrant activation drives the transcription of genes responsible for cell proliferation (e.g., Cyclin D1, c-Myc), survival/anti-apoptosis (e.g., Bcl-xL, Bcl-2), and angiogenesis (e.g., VEGF).[12][13] By inhibiting this pathway, dichlorosalicylanilides can effectively shut down these pro-tumorigenic signals, leading to cell cycle arrest and apoptosis.[11] The precise mechanism of inhibition is thought to involve disrupting the phosphorylation or dimerization of the STAT3 protein, which is essential for its activation and translocation to the nucleus.[14][15]

Signaling Pathway Visualization: STAT3 Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of intervention by dichlorosalicylanilide derivatives.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_p P-STAT3 STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA (Target Gene Promoters) STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Dichlorosalicylanilide Inhibitor->STAT3_p Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription 6. Transcription Activation Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: Dichlorosalicylanilides inhibit the STAT3 pathway, preventing dimer formation.

Structure-Activity Relationship: Tuning for Cytotoxicity

The SAR for anticancer activity often parallels that for antimicrobial effects, but with distinct nuances.

  • Lipophilicity and Halogenation: The presence of chlorine atoms generally increases lipophilicity, which can enhance cell membrane permeability and accumulation within the cell. The 4-chloro substitution on the aniline ring, which was less effective for antibacterial action, has been shown to increase activity against certain cancer cell lines like MCF-7 and A2780.[16]

  • Electronic Effects: The combination of substituents with opposing electronic effects on Ring A and Ring B appears to enhance anticancer activity against specific cell lines.[16] This highlights the importance of a balanced electronic profile for optimal interaction with intracellular targets like STAT3.

Comparative Performance Data: Anticancer Activity
Compound ClassSubstituent PatternCancer Cell LineIC50 (µM)Reference
Pyrrolizine-5-carboxamide 4-hydroxybenzylidene (Ring B)MCF-7 (Breast)> 50[16]
Pyrrolizine-5-carboxamide 4-chlorobenzylidene (Ring B)MCF-7 (Breast)12.3[16]
Pyrrolizine-5-carboxamide 4-hydroxybenzylidene (Ring B)A2780 (Ovarian)21.4[16]
Pyrrolizine-5-carboxamide 4-chlorobenzylidene (Ring B)A2780 (Ovarian)10.2[16]

This table illustrates the principle that chloro-substitution can enhance anticancer activity, using a related scaffold as an example. Specific IC50 data for a series of dichlorosalicylanilides should be generated for direct comparison.

Experimental Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 value—the concentration of a compound that inhibits cell growth by 50%.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile microplates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the dichlorosalicylanilide compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[18]

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the cells or crystals.

    • Add 100-150 µL of DMSO or another suitable solubilization buffer to each well.[20]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18][19]

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[18]

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 3: A Note on Synthesis

The general synthesis of dichlorosalicylanilides is typically a straightforward acylation reaction. The process involves reacting a substituted aniline with a derivative of salicylic acid, often an acid chloride, to form the characteristic amide bond.

General Synthesis Workflow

Synthesis_Workflow SalicylicAcid 3,5-Dichlorosalicylic Acid AcidChloride 3,5-Dichlorosalicyloyl Chloride SalicylicAcid->AcidChloride Chlorination ThionylChloride Thionyl Chloride (SOCl₂) FinalProduct Target Dichlorosalicylanilide AcidChloride->FinalProduct Acylation (Amide bond formation) SubAniline Substituted Aniline SubAniline->FinalProduct Solvent Solvent (e.g., DMF)

Caption: General synthesis of dichlorosalicylanilides via an acid chloride intermediate.

This process allows for modular synthesis, where various substituted anilines can be reacted with 3,5-dichlorosalicyloyl chloride to rapidly generate a library of analogs for SAR studies.[21][22]

Conclusion and Future Outlook

The structure-activity relationship of dichlorosalicylanilides is a compelling example of how targeted chemical modification can refine and direct biological activity. For antimicrobial applications, the key takeaway is the favorability of ortho-substitution on the aniline ring. For anticancer development, a more complex interplay of lipophilicity and electronic effects governs the inhibition of key oncogenic pathways like STAT3.

The experimental protocols provided herein represent self-validating systems for the rigorous evaluation of novel analogs. Future research should focus on expanding the SAR landscape by exploring a wider array of substitutions, particularly those that can disrupt additional oncogenic pathways or overcome bacterial resistance mechanisms. The synthesis of dual-action compounds, leveraging the scaffold's inherent antimicrobial and anticancer properties, represents an exciting frontier for developing novel therapeutics.

References

  • Cata, A., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Biomedicines, 10(7), 1740. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Dudarev, V.V., et al. (2023). Synthesis of 3,5-dichlorosalicylic acid anilides bearing a carboxymethoxyl group in aniline fragment. Russian Journal of General Chemistry. Available at: [Link]

  • ResearchGate. (2025). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Available at: [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Available at: [Link]

  • PubMed. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Biomedicines, 10(7), 1740. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. Available at: [Link]

  • PubMed. (2012). Antistaphylococcal activity of novel salicylanilide derivatives. International Journal of Antimicrobial Agents, 39(3), 267-270. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Available at: [Link]

  • PubMed. (2003). Relationship between the structure and antimycobacterial activity of substituted salicylanilides. Archiv der Pharmazie, 336(1), 53-71. Available at: [Link]

  • Kucerova-Chlupacova, M., et al. (2020). Salicylanilides and Their Anticancer Properties. Molecules, 25(22), 5436. Available at: [Link]

  • Lee, H., et al. (2019). Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad. Experimental & Molecular Medicine, 51(12), 1-10. Available at: [Link]

  • ResearchGate. (2025). Influence of chlorine substituents on biological activity of chemicals: a review. Available at: [Link]

  • Patsnap. (2024). What are STAT3 inhibitors and how do they work?. Available at: [Link]

  • Wang, Y., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3537-3544. Available at: [Link]

  • Khan, M.A., et al. (2012). Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1823(1), 214-230. Available at: [Link]

  • ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]

  • Frontiers. (2022). Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3465. Available at: [Link]

  • MDPI. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 15, 6876-6893. Available at: [Link]

  • Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • PubMed. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(16), 4307-4311. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of N-(2,4-dichlorophenyl)-2-hydroxybenzamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a synthetic organic compound belonging to the benzamide class. While its specific applications are varied, molecules of this structural class are explored for a range of biological activities. For researchers, scientists, and drug development professionals, establishing the purity and impurity profile of any active pharmaceutical ingredient (API) is a non-negotiable cornerstone of product development.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, with a primary focus on the development and validation of a robust, stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring the resulting analytical protocol is not just a procedure, but a self-validating system for ensuring product quality.

The Analytical Challenge: Understanding the Molecule and Its Potential Impurities

The structure of N-(2,4-dichlorophenyl)-2-hydroxybenzamide presents specific analytical considerations. It possesses a phenolic hydroxyl group and an amide linkage, making it susceptible to hydrolysis under acidic or basic conditions. The chlorinated phenyl rings suggest potential starting materials like 2,4-dichloroaniline and 2-hydroxybenzoic acid (salicylic acid) or its derivatives.

Therefore, a robust purity method must be capable of separating and detecting:

  • Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthesis.

  • Degradation products: Impurities formed under stress conditions like heat, light, oxidation, and hydrolysis.[2][3]

  • Isomeric impurities: Structurally similar compounds that may be difficult to resolve.

The goal is not just to quantify the main peak, but to develop a "stability-indicating" method that can separate the API from all potential impurities and degradants, ensuring an accurate assessment of its purity over time.[4]

LC-MS: The Gold Standard for Purity Elucidation

While several techniques can assess compound purity, LC-MS has become the definitive tool in pharmaceutical development for its unparalleled combination of separation power and detection specificity.[5][6] High-Performance Liquid Chromatography (HPLC) separates the compound from its impurities based on their physicochemical interactions with the column and mobile phase. The Mass Spectrometer (MS) then provides mass-to-charge ratio (m/z) data, which gives an exact mass and, through fragmentation, structural information for each separated component.

Causality in Method Development: A Strategic Approach

Developing a reliable LC-MS method is a systematic process. The choices made at each step are critical for achieving a robust and reproducible assay.[7][8]

Workflow for LC-MS Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Select Column Chemistry (e.g., C18, Phenyl-Hexyl) B Screen Mobile Phases (ACN vs. MeOH, pH modifiers) A->B C Optimize MS Ionization (ESI+/-, APCI) B->C D Gradient Optimization (Slope, Time) C->D Initial conditions set E MS Parameter Tuning (Fragmentor, Collision Energy) D->E F Evaluate Peak Shape & Resolution E->F G Forced Degradation Study F->G Optimized method H Assess Specificity & Peak Purity G->H I System Suitability Definition H->I

Caption: A logical workflow for LC-MS method development.

  • Column Selection (The Separation Engine): For a molecule like N-(2,4-dichlorophenyl)-2-hydroxybenzamide, a reversed-phase C18 column is the logical starting point due to its hydrophobicity. A column with a particle size of less than 2 µm (UPLC/UHPLC) is preferred to achieve high resolution and faster analysis times.[9]

  • Mobile Phase Optimization (Driving the Separation): The choice of organic solvent (acetonitrile vs. methanol) and aqueous pH is critical. Acetonitrile often provides better peak shape for aromatic compounds. The mobile phase pH should be controlled with a buffer (e.g., formic acid or ammonium formate) to ensure consistent ionization and retention times. Since the molecule has a phenolic hydroxyl group, a slightly acidic pH (e.g., 3-4) will keep it in its neutral form, promoting good retention and peak shape on a C18 column.

  • Mass Spectrometry Detection (The Identifier):

    • Ionization: Electrospray Ionization (ESI) is the most common source for molecules of this type.[10] Both positive and negative modes should be evaluated. In positive mode, we expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is likely, due to the acidic phenolic proton. The mode providing the most stable and abundant signal should be chosen.

    • Adduct Formation: Be aware of common adducts like sodium [M+Na]⁺ and potassium [M+K]⁺ in positive mode, which can complicate spectra but also provide confirmatory evidence of the molecular weight.[11][12] Using high-purity solvents and plasticware can minimize unwanted adducts.[11]

Experimental Protocol: A Stability-Indicating LC-MS Method

This protocol is designed to be a validated, self-consistent system for purity analysis.

System Suitability Testing (SST)

Rationale: Before any sample analysis, the performance of the integrated LC-MS system must be verified.[13] SST ensures that the system is operating within established parameters for accuracy, precision, and resolution.[14][15]

Procedure:

  • Prepare a System Suitability Solution containing N-(2,4-dichlorophenyl)-2-hydroxybenzamide at a known concentration (e.g., 10 µg/mL) and a closely related, co-eluting impurity if available.

  • Inject the SST solution six replicate times.

  • Evaluate the following parameters:

    • Retention Time Precision: Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Peak Area Precision: RSD should be ≤ 2.0%.

    • Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.

    • Resolution: If a known impurity is included, the resolution between it and the main peak should be ≥ 2.0.

The system must pass SST criteria before proceeding with any sample analysis.

LC-MS Purity Determination
ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Mode Screening
Scan Range m/z 100-1000
Data Acquisition Full Scan for impurity identification; Targeted MS/MS for quantification of known impurities.

Trustworthiness Through Rigorous Validation

A method is only trustworthy if it has been validated for its intended purpose.[1][16] For purity analysis, this involves forced degradation studies and validation according to ICH Q2(R1) guidelines.[17][18]

Forced Degradation: Proving Specificity

Rationale: Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement for a stability-indicating method.[2][3][19] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels.[4]

Forced Degradation Workflow

cluster_stress Stress Conditions API API Sample (N-(2,4-dichlorophenyl)-2-hydroxybenzamide) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by validated LC-MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: - Peak Purity - Mass Balance - Degradant Identification Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

Illustrative Data from Forced Degradation:

Stress Condition% Assay of APIMajor Degradant m/z ([M+H]⁺)Comments
Control (Unstressed)99.8%-No significant degradation observed.
0.1 M HCl (8h, 60°C)91.2%139.0, 173.0Peaks consistent with 2-hydroxybenzoic acid and 2,4-dichloroaniline.
0.1 M NaOH (4h, 60°C)88.5%139.0, 173.0Amide bond hydrolysis confirmed.
3% H₂O₂ (24h, RT)97.5%367.0Potential hydroxylation of an aromatic ring (+16 Da).
Thermal (48h, 80°C)99.1%-The compound is relatively stable to dry heat.
Photolytic (ICH Q1B)96.8%318.0Potential de-chlorination product (-34 Da).

This data demonstrates the method's ability to separate the API from its degradants, confirming its stability-indicating nature.

ICH Q2(R1) Validation Parameters

The method must be validated for key performance characteristics:[1][17]

  • Specificity: Proven by the forced degradation study and peak purity analysis (e.g., using DAD or MS spectral analysis across the peak).

  • Linearity & Range: A linear relationship between concentration and peak area should be established over a range (e.g., LOQ to 150% of the target concentration). An R² value > 0.999 is expected.

  • Accuracy: Determined by analyzing samples spiked with known amounts of API and impurities (recovery should be within 98.0-102.0%).

  • Precision (Repeatability & Intermediate Precision): The RSD of results from multiple analyses of the same sample should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Essential for controlling trace-level impurities.

  • Robustness: The method's performance should be unaffected by small, deliberate changes in parameters (e.g., mobile phase composition, column temperature).

Comparative Analysis: Alternative and Complementary Techniques

While LC-MS is superior for comprehensive characterization, other methods play important roles in quality control.

TechniquePrimary Use for Purity AnalysisStrengthsLimitations
LC-MS Definitive Purity & Impurity ID. Stability studies, reference standard characterization.High specificity and sensitivity; provides molecular weight and structural data.[6][10]Higher cost and complexity; not always necessary for routine release testing.
HPLC-UV/DAD Routine QC & Release Testing. Quantitation of known impurities.Robust, reliable, lower cost, widely available.[20]Co-eluting impurities may go undetected; provides no mass information. Cannot identify unknown peaks.
GC-MS Analysis of volatile impurities. Residual solvents, volatile starting materials.Excellent for volatile and semi-volatile compounds.[21]Not suitable for non-volatile, thermally labile compounds like the API without derivatization.
Supercritical Fluid Chromatography (SFC) Orthogonal separation. Chiral separations, separation of polar compounds.Fast, uses less organic solvent, offers different selectivity compared to RPLC.[22][23]Less common instrumentation; method development can be complex.
FTIR & NMR Spectroscopy Identity Confirmation. Structural elucidation of the API and isolated impurities.Provides definitive structural information and confirmation of identity.[21][24]Not a separation technique; unsuitable for quantifying impurities in a complex mixture without isolation.

Conclusion

Validating the purity of N-(2,4-dichlorophenyl)-2-hydroxybenzamide requires a multi-faceted analytical strategy. While techniques like HPLC-UV serve as robust tools for routine quality control, they lack the specificity and informational depth required for comprehensive impurity profiling and stability assessment.

A well-developed, fully validated, stability-indicating LC-MS method stands as the authoritative choice for this task. By integrating chromatographic separation with mass spectrometric detection and subjecting the method to rigorous stress testing and validation as outlined by ICH guidelines, researchers can have the highest degree of confidence in their purity data. This approach not only satisfies regulatory expectations but, more importantly, provides the deep molecular understanding necessary to ensure the safety and efficacy of potential drug candidates.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
  • Yadav, M., & Singhvi, I. (2007). System suitability in bioanalytical LC/MS/MS. PubMed.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.
  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.). Nelson Labs.
  • What kinds of adducts are commonly observed in ES–MS? | Providion Group. (n.d.). Providion Group.
  • Adduits ESI MS. (2024, January 22). Scribd.
  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025, April 19). ResolveMass Laboratories Inc.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Azonno.
  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).
  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters.
  • Advancements in LCMS Technology to Transform Pharmaceutical Analysis. (2024, July 26). Aral Research.
  • Development of Small Molecule System Suitability Standard (SMSS) for routine monitoring of the performance of a liquid chromatography/mass spectrometry. (n.d.). LabRulez LCMS.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online.
  • Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. (2018, August 1). American Association for Clinical Chemistry.
  • LC-MS method validation. QC and QA. (n.d.). Eurachem.
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Restek.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency.
  • Kruve, A., & Lõkov, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.
  • Best Practices for Evaluating LC-MS System Suitability with SkyLine & Panorama. (2021, July 5). YouTube.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • Method categories according to the ICH Q2(R1). (2018, May 11). MPL Lösungsfabrik.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Shantier, S. W., et al. (2015). Development of Derivative Spectrophotometric and HPLC Methods for Determination of Niclosamide. Journal of Harmonized Research in Pharmacy, 4(1), 87-92.
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.). ResearchGate.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Small Molecule Identification and Purity Testing. (n.d.). Medistri SA.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters.

Sources

Comparative SAR Guide: N-(2,4-dichlorophenyl) vs. N-(3,4-dichlorophenyl) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twist" vs. The "Stack"

In medicinal chemistry, the choice between N-(2,4-dichlorophenyl) and N-(3,4-dichlorophenyl) moieties is rarely arbitrary. While they share identical molecular weights and similar lipophilicity (LogP), they represent a fundamental divergence in conformational control and metabolic defense .

  • The 2,4-Isomer (The "Twist"): The ortho-chlorine atom introduces significant steric strain (A(1,3) strain) with the linker (amide/urea), forcing the phenyl ring out of coplanarity. This "twisted" conformation breaks crystal lattice energy (improving solubility) and sterically shields the linker from hydrolytic enzymes.

  • The 3,4-Isomer (The "Stack"): Lacking ortho-substitution, this isomer adopts a planar conformation. It is ideal for deep, narrow hydrophobic pockets where

    
    -
    
    
    
    stacking and halogen bonding are critical for potency, though often at the cost of faster metabolic clearance.

This guide provides the experimental rationale and protocols to select the optimal isomer for your lead series.

Physicochemical & Conformational Profiling[1]

The primary differentiator is the dihedral angle relative to the amide/urea plane.

Table 1: Comparative Physicochemical Parameters[2][3]
ParameterN-(2,4-dichlorophenyl)N-(3,4-dichlorophenyl)Impact on Drug Design
Steric Bulk (Verloop B1) High (Ortho-Cl)Low (H)2,4- induces atropisomerism potential; 3,4- allows flat binding.
Conformation Non-Coplanar (Twisted)Coplanar (Flat)2,4- improves solubility (disrupts packing); 3,4- maximizes

-stacking.
Electronic Effect (

)

+

(Strong Deactivation)

+

(Moderate Deactivation)
2,4- makes the NH more acidic (if urea/amide), affecting H-bond donor strength.
Metabolic Soft Spots Positions 5, 6 (exposed)Positions 2, 6 (highly exposed)2,4- blocks the most reactive para and ortho sites.
LogP (approx) ~4.8 - 5.1~4.8 - 5.1Negligible difference in lipophilicity, but significant difference in Solubility.

Mechanism of Action & SAR Decision Logic

The "Ortho-Clash" Effect (2,4-Isomer)

The chlorine atom at the 2-position creates a steric clash with the carbonyl oxygen or the N-H proton of the linker.

  • Causality: This forces the phenyl ring to rotate roughly 50-70° out of the amide plane.

  • Benefit: This twist prevents the molecule from "pancaking" (aggregating) in solution, often doubling or tripling kinetic solubility compared to the 3,4-analog.

  • Application: Used in antifungals (e.g., Itraconazole , Ketoconazole ) where solubility and metabolic stability are paramount over planar stacking.

The "Planar Anchor" Effect (3,4-Isomer)

The 3,4-substitution pattern leaves the ortho positions (2 and 6) open (Hydrogens only).

  • Causality: This allows the phenyl ring to lie flat against the amide linker.

  • Benefit: Enables deep penetration into narrow hydrophobic clefts (e.g., the ATP-binding site of certain kinases or the D1 protein in photosystem II for herbicides like Propanil or Diuron ).

  • Risk: The exposed ortho positions are accessible to Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), leading to rapid hydroxylation.

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow for selecting the correct isomer based on structural biology and ADME data.

SAR_Decision_Tree Start Lead Optimization: Select Dichlorophenyl Isomer Target_Analysis Analyze Target Binding Pocket Start->Target_Analysis Pocket_Type Pocket Geometry? Target_Analysis->Pocket_Type Flat_Pocket Narrow / Flat Cleft (Requires Pi-Stacking) Pocket_Type->Flat_Pocket Planar Constraint Open_Pocket Globular / Solvent Exposed (Requires Sol/Stab) Pocket_Type->Open_Pocket No Planar Constraint Select_34 Select N-(3,4-dichloro) 'The Stacker' Flat_Pocket->Select_34 Select_24 Select N-(2,4-dichloro) 'The Twister' Open_Pocket->Select_24 Risk_34 Risk: High Metabolic Clearance (Exposed Ortho-H) Select_34->Risk_34 Benefit_24 Benefit: Blocks Metabolism (Ortho-Cl Shield) Select_24->Benefit_24

Figure 1: Decision tree for isomer selection based on binding pocket geometry and metabolic requirements.

Experimental Protocol: Metabolic Stability Comparison

To objectively compare these isomers, you must assess their resistance to oxidative metabolism. The Microsomal Stability Assay is the industry standard self-validating protocol.

Objective

Determine the Intrinsic Clearance (


) difference between 2,4- and 3,4-isomers.
Protocol Workflow
  • Substrate Preparation:

    • Synthesize model compounds: 1-(2,4-dichlorophenyl)-3-methylurea (Compound A) and 1-(3,4-dichlorophenyl)-3-methylurea (Compound B).

    • Prepare 10 mM stock solutions in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reaction Initiation:

    • Pre-incubate HLM and Substrate (1 µM final conc) for 5 mins at 37°C.

    • Add NADPH to initiate.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation (Self-Validation):

    • Plot ln(% remaining) vs. time. The slope

      
       must be linear (
      
      
      
      ) for valid data.
    • 
      .
      
    • 
      .
      
Expected Data (Representative)
CompoundStructure

(min)

(µL/min/mg)
Interpretation
N-(3,4-diCl) Planar12.5 110.8 High Clearance. Rapid oxidation at the exposed 2,6-positions (ortho-hydroxylation).
N-(2,4-diCl) Twisted48.2 28.7 Moderate Stability. The 2-Cl sterically shields the amide bond and blocks the reactive ortho-site.

Visualizing Metabolic Soft Spots

The following diagram highlights why the 2,4-isomer is more stable.

Metabolic_Fate Substrate_34 N-(3,4-diCl) (Planar) CYP_Attack CYP450 Attack (Accessible Ortho-H) Substrate_34->CYP_Attack High Affinity Metabolite_34 2-Hydroxy-3,4-diCl (Rapid Elimination) CYP_Attack->Metabolite_34 Substrate_24 N-(2,4-diCl) (Twisted) Steric_Block Steric Shield (Cl Blocks Ortho) Substrate_24->Steric_Block Blocks CYP Binding Stable_24 Intact Drug (Prolonged Half-life) Steric_Block->Stable_24

Figure 2: Mechanistic comparison of metabolic vulnerability between the two isomers.

References

  • National Center for Biotechnology Information (NCBI). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide: Conformational Analysis. PubChem Compound Summary.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). N-(3,4-Dichlorophenyl)urea Properties and Environmental Fate. CompTox Chemicals Dashboard.[1] [Link]

  • Figarola, J. L., et al. (2011).[2] Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells.[2] Cancer Chemotherapy and Pharmacology. [Link]

  • Kobayashi, S., et al. (2024).[3] Synthesis and Conformational Analysis of α,β-Dichlorocarbonyl Compounds. European Journal of Organic Chemistry.[3] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Quick Reference (Triage)

CRITICAL: This compound is a halogenated salicylanilide derivative.[1] While specific acute toxicity data is limited, structural analogs (e.g., Niclosamide) exhibit potent aquatic toxicity and potential for respiratory/skin sensitization.[1] Treat as a high-potency irritant and aquatic toxin. [2][1]

Scenario Immediate Action
Eye Contact Flush immediately with saline/water for 15 mins. Hold eyelids open. Risk: Serious Eye Irritation (H319).[1][3][4][5][6][7][8][9]
Skin Contact Brush off dry particles first, then wash with soap/water.[1] Do not use ethanol (enhances absorption).[1]
Inhalation Move to fresh air.[1][5][6][7][10][11] If wheezing occurs, seek medical attention. Risk: Respiratory Irritation (H335).[1][4][7][8][9]
Spills Do not dry sweep. Dampen with PEG-400 or water mist to prevent dust.[2][1] Scoop into hazardous waste.[1]

Part 2: Risk Assessment & Hazard Identification

Chemical Profile
  • Physical State: Solid (White to off-white powder/crystals).[1]

  • Solubility: Low in water; soluble in DMSO, Ethanol, DMF.[1]

  • GHS Classification (Derived from Analogs & ECHA Data):

    • Warning: Causes serious eye irritation (H319).[1][3][4][7][8][9]

    • Warning: Very toxic to aquatic life with long-lasting effects (H410).[1]

    • Precaution: Treat as a potential respiratory sensitizer due to the amide/aniline substructure.[1]

Mechanism of Hazard

The salicylanilide pharmacophore acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[1] This mechanism, while useful for anthelmintic properties, poses risks to human mucous membranes and is devastating to aquatic ecosystems.[1] Strict containment is required to prevent environmental release. [2][1]

Part 3: PPE Matrix (Task-Based)

Select your PPE based on the operational state of the chemical.[1]

Zone Task Respiratory Hand Protection Eye/Face Body
Zone A Weighing Solids (<10 mg)Fume Hood (Sash <18").[2][1] If open bench: N95/P100 Mask .Double Nitrile (0.11 mm min).[1] Change outer pair after weighing.Safety Glasses with side shields.[1]Lab Coat (Buttoned), Long Sleeves.[1]
Zone B Synthesis / Heating Fume Hood REQUIRED .Thick Nitrile (0.14 mm) or Butyl Rubber (if using DMF/DCM).[1]Chemical Goggles (Vented) + Face Shield if >500mL.[1]Chemical Apron over Lab Coat.
Zone C Waste / Spill Cleanup Full-Face Respirator (P100 Cartridge).[2][1]Double Nitrile or Silver Shield (Laminate).[1]Integrated into Respirator.[1]Tyvek Suit or impervious gown.[1]

Part 4: Operational Protocols

Protocol A: Solid Handling & Weighing

Rationale: Static charge often disperses salicylanilide dusts, creating inhalation risks.[2][1]

  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a standard Fume Hood.[1]

  • Anti-Static Measure: Place an ionizing bar or wipe the spatula with an anti-static cloth before use.[1]

  • Transfer: Never pour from the stock bottle. Use a micro-spatula to transfer to a pre-tared vial.

  • Decon: Wipe the balance area with a 10% detergent solution (e.g., Alconox) followed by water.[1] Avoid alcohol sprays initially as they may spread dissolved residue.[2][1]

Protocol B: Solubilization (DMSO/Ethanol)

Rationale: Solvents like DMSO penetrate skin rapidly, carrying the toxic payload into the bloodstream.[2][1]

  • Vessel: Use borosilicate glass vials with PTFE-lined caps.

  • Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.[1]

  • Vortexing: Cap tightly before vortexing. Do not vortex open containers.

  • Labeling: Mark all solutions with "TOXIC - AQUATIC HAZARD" .

Protocol C: Waste Disposal

Rationale: H410 classification means this must NOT enter municipal water.[2][1]

  • Segregation: Do not mix with general organic waste if possible.[1] Use a dedicated container labeled "Halogenated Organics - High Aquatic Tox" .[1]

  • Quenching: Chemical deactivation is difficult.[1] Incineration is the only approved disposal method.[1]

  • Rinsate: Collect the first 3 rinses of any glassware into the hazardous waste stream, not the sink.[1]

Part 5: Visualization & Logic Flows

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate protection based on physical state and solvent carrier risks.

PPE_Selection Start Start: Handling N-(2,4-dichlorophenyl)-2-hydroxybenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk Solvent Solvent Type? Liquid->Solvent Hood Is Fume Hood Available? DustRisk->Hood YesHood Use Hood + Safety Glasses + Nitrile Gloves Hood->YesHood Yes NoHood STOP. Require N95/P100 + Goggles Hood->NoHood No Standard Ethanol / Water Solvent->Standard Penetrating DMSO / DMF / DCM Solvent->Penetrating StdPPE Standard Nitrile Gloves Standard->StdPPE HighPPE Double Gloves or Butyl Rubber Penetrating->HighPPE

[2][1]

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step containment protocol to prevent aquatic contamination and exposure.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 1 Gram (Solid) Assess->Small Large > 1 Gram or Solution Assess->Large Action1 Cover with Wet Wipe (Prevent Dust) Small->Action1 Action2 Evacuate Area Don Full PPE Large->Action2 Disposal Seal in HazWaste Bag Label 'Aquatic Toxin' Action1->Disposal Action3 Absorb with Vermiculite Action2->Action3 Action3->Disposal

[1][2]

Part 6: References

  • PubChem. (2025).[1][8] Compound Summary: 2,4-Dichloro-2'-hydroxybenzanilide (CID 4690295).[2][1] National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][8] C&L Inventory: Salicylanilide derivatives and aquatic toxicity classifications. Retrieved from [Link][2][1]

Sources

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